Manganese(II) carbonate hydrate
Description
Significance in Chemical Sciences and Related Disciplines
The significance of manganese(II) carbonate hydrate (B1144303) in the chemical sciences is multifaceted, primarily stemming from its role as a precursor in the synthesis of other manganese compounds and materials. smolecule.comchemimpex.com
A Precursor to Manganese Oxides and Salts: One of the most critical applications of manganese(II) carbonate hydrate in research is its use as a precursor for various manganese oxides. smolecule.com Through calcination, a process involving heating at high temperatures, it decomposes to yield manganese(II) oxide (MnO) and carbon dioxide. smolecule.comchemeurope.com This method is instrumental in producing manganese dioxide (MnO₂) for applications such as dry-cell batteries and ferrites. chemeurope.comnih.govhonrel.com The ability to control calcination conditions allows researchers to synthesize specific manganese oxides with desired properties for catalysis, energy storage, and electronics. smolecule.com Furthermore, it readily reacts with acids to form other water-soluble manganese(II) salts. atamanchemicals.comnih.gov
A Source of Manganese in Materials Science: In materials science, this compound serves as a readily available and easily handled source of manganese. smolecule.com Researchers are exploring its use in the synthesis of novel materials with specific magnetic or electronic properties. smolecule.com Its application extends to the production of high-quality zinc-ferrites, which are important in the television and computer industries. nih.gov
Catalysis: The catalytic properties of manganese(II) carbonate are utilized in various chemical processes, including oxidation reactions and as a catalyst in the viscose process. atamanchemicals.comatamankimya.com Recent research has highlighted its potential as a green and environmentally friendly catalyst for the transesterification of vegetable oils. atamanchemicals.com
Energy Storage: In the field of energy storage, manganese(II) carbonate is investigated as an anode material for lithium-ion batteries due to its high theoretical lithiation capacity. atamanchemicals.comhonrel.com Its use in the production of alkaline batteries contributes to improved performance and longevity. chemimpex.commanganesesupply.com
Environmental and Agricultural Applications: Research also extends to environmental remediation, where manganese compounds play a role in strategies for heavy metal contamination. smolecule.commdpi.com Studies are investigating the potential of this compound for immobilizing or capturing specific heavy metals. smolecule.com In agriculture, it is a widely used additive in fertilizers to address manganese deficiency in crops, as manganese is crucial for photosynthesis and enzyme function. atamanchemicals.comchemimpex.comatamankimya.com
Ceramics and Pigments: The compound is utilized as a coloring agent in the production of ceramics and glass, imparting shades of pink, purple, or brown. chemimpex.comatamankimya.commanganesesupply.com It also serves as a pigment in paints and coatings. atamankimya.com
| Field of Research | Specific Application of this compound |
|---|---|
| Materials Science | Precursor for manganese oxides, synthesis of novel magnetic and electronic materials, production of zinc-ferrites. smolecule.comnih.gov |
| Catalysis | Catalyst in oxidation reactions, viscose process, and transesterification of vegetable oils. atamanchemicals.comatamankimya.com |
| Energy Storage | Anode material for lithium-ion batteries, component in alkaline batteries. atamanchemicals.comchemimpex.comhonrel.com |
| Environmental Science | Remediation of heavy metal contamination. smolecule.commdpi.com |
| Agriculture | Micronutrient in fertilizers to correct manganese deficiency in crops. atamanchemicals.comchemimpex.com |
| Ceramics and Pigments | Coloring agent in glazes, glass, paints, and coatings. chemimpex.comatamankimya.com |
Overview of Current Research Trajectories and Challenges
Current research on this compound is focused on optimizing its existing applications and exploring new frontiers, particularly in sustainable technologies and advanced materials. However, several challenges remain.
Optimizing Synthesis and Properties: A significant area of research involves optimizing the synthesis of manganese-based materials from this compound. smolecule.com This includes fine-tuning calcination conditions to produce manganese oxides with specific crystal structures, particle sizes, and surface areas tailored for applications in catalysis and energy storage. smolecule.com The challenge lies in achieving precise control over these parameters to enhance material performance.
Hydrogen Storage and Carbon Capture: An emerging and ambitious research trajectory is the use of manganese in the context of a circular carbon and hydrogen economy. acs.orgresearchgate.net Research has demonstrated that manganese-based catalysts can promote the hydrogenation of bicarbonates and carbonates to formates, which can then be dehydrogenated to release hydrogen. acs.orgresearchgate.net This reversible process presents a potential pathway for chemical hydrogen storage. acs.orgresearchgate.net The primary challenge is the efficiency and stability of the catalytic systems, particularly the need to move beyond precious metal catalysts to more abundant and environmentally friendly options like manganese. acs.org
Environmental Interactions and Remediation: Understanding the complex interactions of manganese, arsenic, and carbonate in groundwater systems is a critical research area. nih.gov While manganese(II) can be oxidized and retained in aquifers, the presence of other ions like bicarbonate and arsenate can influence its mobility and fate. nih.gov A key challenge is to elucidate these mechanisms to develop more effective strategies for managing water quality and remediating contaminated sites. nih.gov
Carbocatalysis for Pollutant Degradation: Recent studies have explored the use of manganese carbonate in conjunction with carbonaceous materials for the degradation of organic pollutants in water. mdpi.com The addition of manganese carbonate can enhance the carbocatalytic properties of materials derived from lignocellulosic waste, promoting the degradation of contaminants like acetaminophen. mdpi.com The challenge is to understand the precise role of the manganese species (carbonate vs. oxide) and to optimize the material synthesis for maximum catalytic activity. mdpi.com
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | MnCO₃·xH₂O | smolecule.com |
| Appearance | Pale pink to light brown solid | atamanchemicals.com |
| Solubility in water | Insoluble | atamanchemicals.com |
| Decomposition Temperature | Decomposes at 200 °C to manganese(II) oxide and carbon dioxide | atamanchemicals.comchemeurope.com |
| Crystal Structure (anhydrous) | Trigonal, calcite-type structure | atamanchemicals.comwikipedia.org |
Properties
IUPAC Name |
manganese(2+);carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mn.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETNOKWGJNESQA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34156-69-9 | |
| Record name | Carbonic acid, manganese(2+) salt (1:1), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Advanced Preparation Techniques
Precipitation Methods for Manganese(II) Carbonate Hydrate (B1144303) Synthesis
Precipitation from aqueous solutions is the most common and economically viable method for the industrial production of manganese(II) carbonate hydrate. This technique involves the reaction of a soluble manganese(II) salt with a carbonate source, leading to the formation of the insoluble this compound precipitate.
Controlled Precipitation Parameters and Product Morphology
The physical and chemical properties of the precipitated this compound are significantly influenced by various reaction parameters. Careful control of these parameters is essential for tailoring the product's morphology, particle size, and purity.
Key parameters that affect the precipitation process include pH, temperature, reactant concentration, and mixing rate. The pH of the solution plays a crucial role in the precipitation efficiency and the potential for co-precipitation of impurities. Generally, an increase in pH leads to a higher precipitation rate of manganese carbonate. However, excessively high pH can lead to the formation of manganese hydroxides and increase the co-precipitation of other metal ions like magnesium and calcium. For instance, in a continuous precipitation process, maintaining a pH between 7.9 and 8.1 has been shown to be effective. google.com
Temperature is another critical factor. Higher temperatures can lead to the formation of larger particles. manganesesupply.com However, temperature also affects the solubility of impurities. For example, when precipitating manganese carbonate from a solution containing calcium and magnesium, increasing the reaction temperature can decrease the co-precipitation of these impurities. researchgate.net
The concentration of reactants also impacts the final product. The ratio of the manganese salt to the carbonate source can influence the size of the synthesized particles. In one study, adjusting the ratio of MnSO₄·H₂O to NaHCO₃ allowed for the control of the size of spherical manganese carbonate templates. nih.gov
The morphology of the resulting this compound can be controlled to produce various shapes, such as spheres, cubes, and other complex structures, by carefully manipulating these precipitation parameters. nih.gov
Table 1: Influence of Precipitation Parameters on this compound
| Parameter | Effect on Morphology and Properties | Research Findings |
| pH | Influences precipitation rate and purity. Higher pH generally increases precipitation but can lead to co-precipitation of impurities. | Effective precipitation is often achieved in a slightly alkaline pH range (e.g., 7.9-8.1). google.com |
| Temperature | Affects particle size and impurity co-precipitation. Higher temperatures can lead to larger particles. | Increasing temperature can decrease the co-precipitation of impurities like calcium and magnesium. researchgate.net |
| Reactant Ratio | Influences the size and morphology of the final product. | Adjusting the ratio of MnSO₄·H₂O to NaHCO₃ can control the size of spherical MnCO₃ particles. nih.gov |
Homogeneous Precipitation Techniques
Homogeneous precipitation is an advanced technique that allows for the slow and uniform generation of the precipitating agent within the reaction mixture. This slow generation leads to better control over nucleation and crystal growth, resulting in particles with a more uniform size and morphology.
CO(NH₂)₂ + 2H₂O → 2NH₃ + H₂CO₃ Mn²⁺ + H₂CO₃ → MnCO₃ + 2H⁺ 2NH₃ + 2H⁺ → 2NH₄⁺
This method avoids the localized high concentrations of precipitating agent that can occur with direct mixing, which often leads to the formation of amorphous or irregularly shaped particles.
Selective Precipitation for Manganese Recovery
Selective precipitation is a crucial technique for recovering manganese from various sources, including industrial wastewater and leachates from low-grade ores, which often contain other metal ions. The principle of selective precipitation relies on the different solubilities of the metal carbonates at specific pH values.
Manganese carbonate is less soluble than the carbonates of some common co-existing metals like magnesium. This difference in solubility allows for the selective precipitation of this compound by carefully controlling the pH and the addition of the carbonate source. For instance, in a solution containing both manganese and magnesium ions, manganese carbonate will precipitate at a lower pH than magnesium carbonate. By maintaining the pH within a specific range, a high recovery of manganese can be achieved with minimal co-precipitation of magnesium. mdpi.com
Studies have shown that by optimizing conditions such as pH, temperature, and the amount of precipitant (e.g., ammonium (B1175870) bicarbonate), a manganese precipitation efficiency of over 99% can be achieved, while keeping magnesium co-precipitation low. mdpi.com This makes selective carbonate precipitation an effective and environmentally friendly method for manganese recovery and purification. mdpi.com
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are advanced techniques for synthesizing materials in a closed system under elevated temperatures and pressures. These methods offer excellent control over the size, shape, and crystallinity of the resulting particles.
High-Temperature and High-Pressure Conditions
Hydrothermal synthesis involves using water as the solvent at temperatures above its boiling point, which requires the use of a sealed vessel, such as an autoclave, to contain the high pressure generated. smolecule.com These high-temperature and high-pressure conditions increase the solubility of reactants and facilitate the crystallization of the product.
For the synthesis of this compound, hydrothermal methods can produce highly crystalline and well-defined particles. The temperature and pressure inside the autoclave are critical parameters that influence the final product's characteristics. For example, different morphologies of manganese oxide nanostructures, which can be precursors for manganese carbonate, have been synthesized by varying the hydrothermal temperature. While higher temperatures generally lead to larger particle sizes, some studies have observed an anomalous reduction in particle size at higher temperatures due to a high nucleation rate. nih.govacs.org
Influence of Organic Solvents and Complexing Agents
Solvothermal synthesis is similar to the hydrothermal method, but it utilizes organic solvents instead of water. smolecule.com The choice of solvent can significantly impact the morphology and properties of the synthesized this compound due to differences in polarity, boiling point, and coordinating ability. Common organic solvents used in solvothermal synthesis include ethanol (B145695), N,N-dimethylformamide (DMF), and ethylene glycol. researchgate.netresearchgate.net
The use of organic solvents can lead to the formation of unique morphologies that are not achievable through aqueous precipitation or hydrothermal methods. For example, the controlled synthesis of MnCO₃ aggregates has been achieved in a solvothermal system using DMF. researchgate.net
Complexing agents are often added during solvothermal synthesis to further control the growth and morphology of the crystals. These agents can selectively adsorb onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. For instance, poly(vinylpyrrolidone) (PVP) has been used as a co-reducing agent and a morphology-directing agent in the solvothermal synthesis of manganese carbonate. researchgate.net Similarly, 2-methylimidazole and 1,10-phenanthroline have been employed as complexing agents in the solvothermal synthesis of manganese-based materials, influencing the particle size distribution and tap density of the final product. vistas.ac.in
Table 2: Solvothermal Synthesis of Manganese-Based Materials
| Solvent / Complexing Agent | Synthesis Conditions | Observed Effect on Product |
| N,N-dimethylformamide (DMF) | Solvothermal | Controlled synthesis of MnCO₃ aggregates. researchgate.net |
| Ethanol | Solvothermal | Used as a solvent in the synthesis of Mn-based MOFs. vistas.ac.in |
| Poly(vinylpyrrolidone) (PVP) | Solvothermal | Acts as a co-reducing and morphology-directing agent. researchgate.net |
| 2-methylimidazole (MI) | Solvothermal | Influences particle size and tap density. vistas.ac.in |
| 1,10-phenanthroline (PTH) | Solvothermal | Influences particle size and tap density. vistas.ac.in |
Biologically-Induced Mineralization and Green Synthesis Routes
Biologically-inspired and environmentally benign synthesis strategies for this compound are gaining prominence, offering alternatives to conventional methods that may involve harsh conditions or produce undesirable byproducts. These green routes leverage natural processes and biological materials to mediate the formation of manganese carbonate, often with unique properties.
Microbially-Induced Carbonate Precipitation (MICP) is a biogeochemical process that utilizes the metabolic activities of microorganisms to induce the precipitation of carbonate minerals. mdpi.com This technique has been effectively applied to the synthesis of manganese(II) carbonate. The core of the MICP process often involves ureolytic bacteria, such as Sporosarcina pasteurii, which produce the enzyme urease. nih.gov
Urea (B33335) Hydrolysis: CO(NH₂)₂ + 2H₂O → 2NH₄⁺ + CO₃²⁻
Manganese Carbonate Precipitation: Mn²⁺ + CO₃²⁻ → MnCO₃(s)
Research has shown that the characteristics of the resulting manganese carbonate can be influenced by the specific bacterial strain and the environmental conditions. For instance, studies using Sporosarcina pasteurii have produced aggregated spherical particles of manganese carbonate on the micro-scale, typically between 3–8 µm in diameter. nih.gov Furthermore, the presence of other ions, such as Ca²⁺, can play a crucial role in the process, potentially influencing whether manganese is removed via carbonate precipitation or oxidation. nih.govresearchgate.net
Table 1: Influence of Bacterial Presence on Manganese(II) Carbonate Precipitation
| Parameter | Condition | Observation | Reference |
| Precipitation Method | Biologically-Induced (MICP) | Formation of crystalline MnCO₃ (rhodochrosite) confirmed by XRD. | nih.gov |
| Bacterial Strain | Sporosarcina pasteurii | Acts as a catalyst via urease production to accelerate urea hydrolysis. | nih.gov |
| Particle Morphology | Aggregated Spheres | Particle size of approximately 3–8 µm. | nih.gov |
| Controlling Factors | Presence of Ca²⁺ | Can shift the pathway between MnCO₃ precipitation and Mn(II) oxidation. | nih.gov |
Green synthesis routes also involve the use of biological molecules as templates, precursors, or stabilizing agents to control the growth and properties of manganese(II) carbonate. This bio-inspired approach mimics natural biomineralization processes.
A notable example is the incorporation of amino acids into the crystal lattice of manganese(II) carbonate during its synthesis. Research has demonstrated that specific amino acids can be integrated into the MnCO₃ structure, which significantly alters the material's inherent magnetic properties. nih.gov This alteration is attributed to changes in the orbital overlapping and the weakening of superexchange interactions within the crystal lattice. nih.gov This method provides a novel way to tune the functional properties of the material by introducing biological building blocks.
Plant extracts are another valuable resource for the green synthesis of manganese-based compounds. Although much of the research has focused on manganese oxides, the principles can be extended to carbonates. Extracts from plants like Yucca gloriosa contain bioactive compounds that can act as reducing and capping agents. oiccpress.com For instance, in the synthesis of manganese dioxide nanoparticles, lemon extract has been used as a reducing agent, while turmeric extract (curcumin) has served as a stabilizing agent to control particle size and prevent agglomeration. scientificarchives.com These natural extracts provide an eco-friendly and cost-effective alternative to synthetic chemical reagents.
Nanoscale Synthesis Strategies for Manganese(II) Carbonate Nanoparticles
The synthesis of manganese(II) carbonate at the nanoscale has opened up new possibilities for its application, particularly in areas like energy storage. Various methods have been developed to produce MnCO₃ nanoparticles with controlled size, shape, and crystallinity.
Hydrothermal and solvothermal methods are prominent techniques for synthesizing nanomaterials. smolecule.com These methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures. A facile hydrothermal method has been successfully used to synthesize manganese carbonate quantum dots (QDs) with a size of approximately 1.2 nm. researchgate.net In this approach, MnCO₃ QDs were decorated on hedgehog-like nickel hydrogen carbonate-manganese carbonate composites, creating a binder-free electrode material with high specific capacitance, demonstrating its potential for supercapacitors. researchgate.net
The emulsion-based interfacial reaction method is another strategy to produce spherical manganese carbonate nanoparticles. smolecule.com These techniques allow for precise control over particle morphology and size distribution, which are critical for performance in various applications. The synthesis of MnCO₃ nanoparticles is often a precursor step for creating porous manganese oxide (MnOₓ) nanostructures, which are widely used in catalysis and batteries. The initial properties of the MnCO₃ nanoparticles, such as particle size and density, significantly influence the final characteristics of the manganese oxide material.
Optimization of Synthesis Conditions for Tailored Product Properties
The physical and chemical properties of manganese(II) carbonate, such as particle size, morphology, tap density, and purity, are highly dependent on the synthesis conditions. osti.gov Optimizing these parameters is crucial for tailoring the material for specific applications, such as precursors for cathode materials in lithium-ion batteries.
The co-precipitation method is widely used for synthesizing manganese-rich carbonate precursors. osti.gov Key process variables that are manipulated to control the final product's properties include:
pH: The pH of the reaction solution significantly affects the precipitation efficiency and the phase of the carbonate formed.
Temperature: Reaction temperature can influence the crystal growth rate and the final morphology of the particles. rsc.org
Reactant Concentration: The concentration of the manganese salt and the carbonate source (e.g., sodium carbonate or ammonium bicarbonate) impacts the nucleation and growth kinetics. mdpi.com
Stirring Speed (Agitation): The agitation rate ensures homogeneity of the reaction mixture and affects the particle size distribution. osti.gov
Reaction Time: The duration of the reaction can influence the completeness of the precipitation and the aging of the crystals. osti.gov
For industrial-scale production, continuous stirred-tank reactors (CSTRs) are often employed, where maintaining steady-state conditions is vital for producing a consistent product. researchgate.net Research has shown that by carefully controlling these variables, it is possible to produce spherical manganese carbonate precursors with high tap density and a narrow particle size distribution, which are desirable characteristics for high-performance cathode materials. researchgate.net
Table 2: Effect of Synthesis Parameters on Manganese Carbonate Properties
| Parameter | Effect on Product Properties | Example Application | Reference |
| pH | Influences particle size and morphology. | Precursors for Li-ion battery cathodes. | osti.gov |
| Temperature | Affects crystallinity and can switch selectivity between cyclic and polymeric carbonates in some reactions. | General chemical synthesis. | rsc.org |
| Ammonia (B1221849) Concentration | Impacts the physical properties of Mn-rich carbonate precursors in semi-batch reactors. | Research-scale production of cathode precursors. | osti.gov |
| Stirring Speed | Controls particle size distribution and homogeneity. | Industrial co-precipitation processes. | osti.gov |
| Molar Ratio of Reactants | A molar ratio of 2.2:1 (ammonium bicarbonate to Mn²⁺) achieved 99.89% Mn precipitation efficiency. | Green process for Mn recovery from ore. | mdpi.com |
Advanced Characterization and Spectroscopic Analysis
Diffraction Techniques for Phase Identification and Structure Elucidation
Diffraction methods are fundamental in determining the crystalline nature and atomic arrangement of materials.
X-ray Diffraction (XRD) is a primary technique used to confirm the crystal structure and phase purity of synthesized manganese(II) carbonate. For manganese(II) carbonate, which naturally occurs as the mineral rhodochrosite, the diffraction patterns typically reveal a rhombohedral (trigonal) crystal structure. researchgate.netmaterialsproject.orgwikipedia.org This structure is isostructural with calcite. atamanchemicals.comsigmaaldrich.com
The analysis of XRD patterns allows for the identification of the crystalline phase by comparing the peak positions and intensities to standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, the rhombohedral phase of MnCO₃ is often identified by referencing JCPDS card number 44-1472. researchgate.net The diffraction peaks confirm the formation of a well-ordered, layered structure. acs.org
In synthetic preparations, XRD is used to verify that MnCO₃ is the product. Studies show that all major diffraction peaks in synthesized samples correspond to the rhombohedral phase of MnCO₃. researchgate.net The structure is described as belonging to the R-3c space group, with Mn²⁺ ions in an octahedral coordination geometry, bonded to six oxygen atoms. materialsproject.org
Below is a table summarizing typical XRD peak data for rhombohedral manganese(II) carbonate.
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
| 24.3 | 3.66 | (012) |
| 31.4 | 2.85 | (104) |
| 37.8 | 2.38 | (110) |
| 41.6 | 2.17 | (113) |
| 45.3 | 2.00 | (202) |
| 51.3 | 1.78 | (024) |
| 51.8 | 1.76 | (018) |
| 60.8 | 1.52 | (122) |
| 64.9 | 1.44 | (214) |
Note: Peak positions can vary slightly depending on the specific experimental conditions and presence of hydration.
Microscopic and Morphological Characterization
Electron microscopy techniques are employed to visualize the surface features, shape, and size of manganese(II) carbonate hydrate (B1144303) particles.
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission Scanning Electron Microscopy (FESEM), are powerful tools for examining the morphology of manganese(II) carbonate. Research has shown that MnCO₃ can be synthesized into various shapes, including microspheres, rhombohedral crystals, and nanorods. researchgate.net
FESEM micrographs have revealed that MnCO₃ can form uniform microspheres with diameters ranging from approximately 0.8 to 2.5 micrometers. researchgate.net In other preparations, the morphology consists of well-defined rhombohedral particles, which reflects the underlying crystal structure. The synthesis method plays a crucial role in determining the final morphology of the particles. For example, nanocrystalline MnCO₃ has been synthesized using methods like hydrothermal reduction. researchgate.net
Transmission Electron Microscopy (TEM) provides even greater magnification than SEM, allowing for the observation of the internal structure and nanoscale features of materials. TEM analysis of nanocrystalline mesoporous manganese(II) carbonate (N-MnCO₃) confirms the formation of very small, crystalline particles. researchgate.net This technique is instrumental in verifying the nanocrystalline nature of the material and assessing the particle size distribution at the nanoscale, which is critical for applications where high surface area is beneficial. researchgate.net
Spectroscopic Investigations of Molecular and Electronic Structure
Spectroscopy probes the interactions of electromagnetic radiation with the material to provide information about its chemical bonds and functional groups.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a sample. In the case of manganese(II) carbonate hydrate, FTIR spectra are characterized by absorption bands corresponding to the vibrations of the carbonate ion (CO₃²⁻) and water molecules (H₂O). researchgate.netresearchgate.net
The key vibrational modes for the carbonate group are observed in the FTIR spectrum. A strong, broad absorption band typically appears between 1400 and 1460 cm⁻¹, which is attributed to the asymmetric stretching of the C-O bond in the carbonate group. researchgate.net Other characteristic peaks for the carbonate ion include bands around 861 cm⁻¹ (out-of-plane bending) and 725 cm⁻¹ (in-plane bending). researchgate.netresearchgate.net
The presence of water of hydration is indicated by a broad absorption band in the high-frequency region, typically from 3000 to 3600 cm⁻¹, which corresponds to the O-H stretching vibrations of water molecules. researchgate.netresearchgate.net A bending vibration for water may also be observed around 1630 cm⁻¹. researchgate.net The presence of these bands confirms the hydrated nature of the compound. researchgate.netresearchgate.net
Below is a table summarizing the characteristic FTIR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3420 | O-H stretching | Water of hydration (H₂O) |
| ~1630 | O-H bending | Water of hydration (H₂O) |
| 1400 - 1460 | Asymmetric C-O stretching | Carbonate (CO₃²⁻) |
| ~861 | Out-of-plane C-O bending | Carbonate (CO₃²⁻) |
| ~725 | In-plane C-O bending | Carbonate (CO₃²⁻) |
Note: The exact positions of the peaks can be influenced by factors such as crystallinity, particle size, and the degree of hydration.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com When analyzing manganese compounds, XPS can differentiate between various oxidation states such as Mn²⁺, Mn³⁺, and Mn⁴⁺.
In the context of manganese(II) carbonate, XPS spectra reveal characteristic peaks for manganese, carbon, and oxygen. The Mn 2p spectrum typically shows two main peaks, the Mn 2p₃/₂ and Mn 2p₁/₂, which can be deconvoluted to identify the presence of different manganese oxidation states. researchgate.net For a composite material containing MnCO₃, the Mn 2p spectrum showed peaks corresponding to Mn²⁺ at binding energies of approximately 641.8 eV and 653.4 eV. researchgate.net The presence of Mn³⁺ and Mn⁴⁺ would be indicated by pairs of peaks at higher binding energies. researchgate.net
The C 1s spectrum is crucial for identifying the carbonate species. A peak around 288.8 eV confirms the presence of the carbonate (CO₃²⁻) group. researchgate.net The O 1s spectrum can also provide valuable information, with a major peak around 529.5 eV attributed to lattice oxygen and a shoulder peak at approximately 531.0 eV corresponding to metal-hydroxyl species. researchgate.net
Detailed analysis of the Mn 2p peak structures can be complex due to multiplet splitting, which results in broad and overlapping peaks for different manganese oxidation states. scispace.com However, calculated spectra for free ions can be strikingly similar to those of their solid-state counterparts, indicating that the manganese ions adopt high-spin states in these compounds. scispace.com
Table 1: Representative XPS Binding Energies for Manganese(II) Carbonate and Related Species
| Element | Orbital | Species | Binding Energy (eV) |
| Mn | 2p₃/₂ | Mn²⁺ | ~641.8 |
| Mn | 2p₁/₂ | Mn²⁺ | ~653.4 |
| Mn | 2p₃/₂ | Mn³⁺ | ~643.1 |
| Mn | 2p₁/₂ | Mn³⁺ | ~654.6 |
| Mn | 2p₃/₂ | Mn⁴⁺ | ~644.4 |
| Mn | 2p₁/₂ | Mn⁴⁺ | ~657.0 |
| C | 1s | Carbonate (CO₃²⁻) | ~288.8 |
| O | 1s | Lattice Oxygen | ~529.5 |
| O | 1s | Metal-Hydroxyl | ~531.0 |
Note: Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying transition metal ions like manganese(II), which has a high-spin d⁵ electron configuration (S = 5/2). nih.govnih.gov
The EPR spectrum of Mn(II) is characterized by a six-line pattern resulting from the hyperfine coupling between the electron spin and the nuclear spin of ⁵⁵Mn (I = 5/2). nih.gov This characteristic sextet is centered around g ≈ 2.0. nih.gov The precise features of the EPR spectrum, including the linewidth and the resolution of the hyperfine structure, are sensitive to the local environment of the Mn(II) ion.
In this compound, the Mn(II) ions are in a solid matrix. The EPR spectra can provide information about the coordination environment and the degree of hydration. nih.gov For instance, the linewidth of the EPR signal can be influenced by dipole-dipole interactions between the Mn(II) electron spin and the nuclear spins of surrounding protons in water molecules. academie-sciences.fr Broader lines can suggest a higher degree of hydration or a more disordered environment. nih.govacademie-sciences.fr
High-field EPR spectroscopy can offer better resolution and provide more detailed information about the zero-field splitting parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. nih.gov These parameters are sensitive to the symmetry of the Mn(II) coordination site.
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For this compound, these methods are essential for determining the water content and understanding its decomposition pathway.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA reveals a multi-step decomposition process.
The first stage of mass loss, typically occurring below 200°C, corresponds to the dehydration of the compound, where the water of crystallization is released. smolecule.com The second major mass loss begins at higher temperatures, generally between 300°C and 400°C, and is due to the decomposition of the manganese carbonate itself. smolecule.comresearchgate.net The decomposition of anhydrous manganese carbonate (MnCO₃) yields manganese oxides and carbon dioxide. researchgate.netbohrium.com
The final decomposition product can vary depending on the atmosphere. In an inert atmosphere or a stream of CO₂, MnO or Mn₃O₄ may be formed. bohrium.com In the presence of air, the decomposition can lead to the formation of higher manganese oxides like MnO₂, Mn₂O₃, and Mn₃O₄. researchgate.net The stoichiometry of these reactions can be determined from the percentage of mass loss observed in the TGA curve. For example, the conversion of MnCO₃ to Mn₃O₄ results in a theoretical weight loss of about 32.5%, while the formation of MnO corresponds to a weight loss of approximately 38%. bohrium.com
Table 2: TGA Decomposition Stages of this compound
| Temperature Range (°C) | Process | Products |
| < 200 | Dehydration | MnCO₃, H₂O |
| 300 - 400 | Decomposition of Carbonate | MnOₓ, CO₂ |
Note: The exact temperatures can vary depending on factors such as heating rate and atmosphere.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique identifies exothermic and endothermic processes.
For this compound, DTA curves show endothermic peaks corresponding to the dehydration and decomposition processes. The dehydration step is an endothermic process as energy is required to break the bonds holding the water molecules in the crystal lattice. smolecule.com The decomposition of the carbonate is also typically an endothermic event. researchgate.net
When studied in air, the DTA of manganese carbonate can show a series of thermal events corresponding to the decomposition of the carbonate and subsequent oxidation and transformations of the resulting manganese oxides. researchgate.net For instance, the decomposition of MnCO₃ may initially form MnO₂, which then decomposes to Mn₂O₃ and further to Mn₃O₄ at higher temperatures. researchgate.net
Elemental and Compositional Analysis Methods
Accurate determination of the elemental composition of this compound is crucial for confirming its stoichiometry and purity.
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical technique used for the determination of trace to major concentrations of elements in a sample. epa.govresearchgate.net
To analyze this compound using ICP-AES, the solid sample must first be dissolved in an acidic solution, typically using nitric acid or hydrochloric acid, to bring the manganese into a measurable aqueous form (Mn²⁺). inorganicventures.com The resulting solution is then introduced into the plasma, which is an ionized gas (usually argon) at a very high temperature (around 6,000 to 10,000 K). youtube.com
Inside the plasma, the manganese atoms and ions are excited to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. youtube.com The intensity of the emitted light at specific wavelengths is directly proportional to the concentration of manganese in the sample. By comparing the emission intensity of the sample to that of standard solutions with known manganese concentrations, a quantitative determination of the manganese content can be achieved. rsc.org This allows for the precise measurement of the manganese percentage in the original this compound sample. srlchem.com
Energy Dispersive X-ray Spectroscopy (EDX)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). The method relies on the interaction of an electron beam with a sample, which excites electrons in the atoms and causes them to be ejected from their shells. The filling of these vacancies by electrons from higher energy shells results in the emission of X-rays with energies characteristic of the specific elements present. youtube.com
For this compound, EDX analysis serves as a qualitative and semi-quantitative tool to confirm the presence of the constituent elements: manganese (Mn), carbon (C), and oxygen (O). The resulting EDX spectrum displays peaks corresponding to the characteristic X-ray emission energies for these elements. The relative intensities of these peaks can provide an estimation of the elemental composition. This technique is particularly useful for verifying the purity of a synthesized sample, ensuring that no significant elemental contaminants are present. researchgate.net For instance, the absence of peaks from other metallic elements can confirm the successful synthesis of a pure manganese compound.
Table 1: Representative EDX Data for this compound This interactive table shows typical elemental data obtained from an EDX analysis of a pure this compound sample.
| Element | Atomic Symbol | Energy (keV) | Weight % (Typical) | Atomic % (Typical) |
| Carbon | C | 0.277 | 9.5 | 19.8 |
| Oxygen | O | 0.525 | 49.8 | 60.1 |
| Manganese | Mn | 5.899 | 40.7 | 20.1 |
Note: The presence of hydrogen from the water of hydration is not detectable by standard EDX analysis. The values are illustrative and can vary based on the degree of hydration and instrument conditions.
Elemental Analysis for Stoichiometric Determination
Precise determination of the stoichiometry of this compound (MnCO₃·xH₂O) is critical for understanding its properties and ensuring its purity. This is achieved through a combination of classic chemical analysis and instrumental techniques.
Gravimetric and volumetric analyses are standard methods for quantifying the manganese and carbonate content. smolecule.com To determine the manganese content, a sample can be dissolved in acid, and the manganese can then be precipitated as a stable compound, such as manganese dioxide (MnO₂), or analyzed via complexometric titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA). smolecule.comhach.com The carbonate content is often determined by dissolving the sample in a known excess of a strong acid (e.g., hydrochloric acid) and then back-titrating the unreacted acid with a standard base (e.g., sodium hydroxide). smolecule.com
The water of hydration is typically quantified using thermogravimetric analysis (TGA), where the mass loss upon heating is correlated with the stepwise removal of water molecules and the subsequent decomposition of the carbonate. smolecule.com By combining the results from these methods, the empirical formula and the exact stoichiometry of the hydrate can be established.
Table 2: Stoichiometric Analysis of Manganese(II) Carbonate Monohydrate (MnCO₃·H₂O) This table provides a comparison between the theoretical and hypothetical experimental elemental composition for stoichiometric verification.
| Element | Theoretical Weight % | Experimental Weight % (Example) | Analytical Method |
| Manganese (Mn) | 41.32% | 41.25% | Complexometric Titration |
| Carbonate (CO₃²⁻) | 45.13% | 45.05% | Acid-Base Back-Titration |
| Water (H₂O) | 13.55% | 13.70% | Thermogravimetric Analysis (TGA) |
Surface Area and Porosity Characterization (e.g., BET Analysis)
The Brunauer-Emmett-Teller (BET) method is a crucial technique for measuring the specific surface area of solid materials. upi.edu It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. upi.edunih.gov By analyzing the gas adsorption isotherm, the quantity of gas required to form a monolayer on the surface can be calculated, which directly relates to the material's total surface area.
For this compound, particularly in nanoparticle or powdered form, the surface area is a significant property influencing its reactivity, dissolution rate, and performance in applications such as catalysts or precursors for other materials. smolecule.com A higher surface area generally implies more available sites for chemical reactions. The analysis of the adsorption/desorption isotherm can also provide information about the material's porosity, including the average pore size and total pore volume, which are important for applications involving adsorption or catalysis. researchgate.net For instance, materials synthesized under different conditions can exhibit vastly different surface characteristics.
Table 3: Example of Surface Properties of Manganese Carbonate Materials via BET Analysis This interactive table illustrates typical surface area and porosity data for different forms of manganese carbonate.
| Sample Description | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Nanocrystalline MnCO₃ | 178 | 0.45 | 10.1 |
| Microcrystalline MnCO₃ | 27.5 | 0.12 | 17.5 |
| MnCO₃-doped Carbocatalyst | >70 | N/A | N/A |
Data is illustrative, based on findings for nanoscale manganese carbonate and related materials. smolecule.comnih.gov
Synchrotron-Based Techniques for Advanced Structural and Redox Information
Synchrotron-based X-ray techniques offer unparalleled capabilities for probing the detailed atomic structure and electronic properties (such as oxidation state) of materials like this compound. diamond.ac.uknih.gov The high brilliance and tunability of synchrotron X-ray sources enable advanced analyses not possible with laboratory instruments.
X-ray Absorption Spectroscopy (XAS) is a particularly powerful synchrotron technique, which is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). geoscienceworld.org
XANES: The XANES region of the spectrum is highly sensitive to the oxidation state (redox status) and coordination geometry of the absorbing atom. nih.govresearchgate.net For this compound, the position and features of the Mn K-edge absorption peak can definitively confirm the +2 oxidation state of the manganese ions. geoscienceworld.orgnih.gov
EXAFS: The EXAFS region contains oscillatory signals that provide information about the local atomic environment around the absorbing element. geoscienceworld.orgrruff.info Analysis of the EXAFS spectrum can yield precise data on the number of neighboring atoms (coordination number), the distance to these atoms (bond length), and the degree of local disorder. For MnCO₃, this allows for the determination of the Mn-O and Mn-C bond distances within the first and second coordination shells, providing a detailed picture of its local structure. geoscienceworld.org
These techniques are invaluable for understanding the subtle structural variations that can occur due to synthesis methods, hydration levels, or environmental interactions. rsc.org
Table 4: Structural Parameters for Manganese(II) Carbonate from EXAFS Analysis This table summarizes typical local structure information for rhodochrosite (the natural mineral form of MnCO₃) obtained through EXAFS shell-fit analysis.
| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) |
| Mn-O | 6 | 2.18 - 2.20 |
| Mn-C | 6 | 3.05 - 3.08 |
| Mn-Mn | 6 | 3.65 - 3.68 |
Note: These values are representative for the rhodochrosite structure and provide a baseline for analyzing synthetic this compound. geoscienceworld.org
Crystallographic and Structural Investigations
Crystal System and Space Group Determination
Manganese(II) carbonate, in its anhydrous form known as the mineral rhodochrosite, crystallizes in the trigonal crystal system. Specifically, it belongs to the calcite structure type and is characterized by the space group R-3c. This classification indicates a rhombohedral lattice. X-ray diffraction is a primary technique used to confirm the crystal structure and phase purity of synthesized manganese(II) carbonate. The resulting diffraction patterns exhibit peaks that are characteristic of this rhombohedral structure.
While the anhydrous form is well-defined, the term "manganese(II) carbonate hydrate" implies the presence of water molecules within the crystal structure. The exact crystal system and space group of the hydrated form can vary depending on the degree of hydration (the value of 'x' in MnCO₃·xH₂O). However, the fundamental structural motif is often based on the anhydrous rhodochrosite framework.
Lattice Parameters and Unit Cell Analysis
The lattice parameters for anhydrous manganese(II) carbonate (rhodochrosite) have been determined through X-ray diffraction studies. These parameters define the dimensions of the unit cell.
| Parameter | Value (Å) |
| a | 4.74 |
| b | 4.74 |
| c | 15.51 |
| Data sourced from SurfaceNet GmbH |
Another set of lattice parameters for the primitive cell of trigonal MnCO₃ are also reported as a = 4.837 Å, b = 4.836 Å, and c = 5.990 Å. It is important to note that the representation of the unit cell (primitive versus conventional) can affect the reported lattice parameters.
Atomic Positions and Coordination Environment of Manganese(II) Ions
In the calcite-type structure of manganese(II) carbonate, the manganese(II) ions (Mn²⁺) are in an octahedral coordination geometry. This means each Mn²⁺ ion is surrounded by six oxygen atoms from six different carbonate (CO₃²⁻) ions. This arrangement forms a key feature of the rhodochrosite mineral structure. The study of various manganese(II) complexes reveals that the coordination number can vary, with examples of seven- and eight-coordinated Mn(II) ions in different compounds, leading to geometries such as distorted pentagonal-bipyramidal, square antiprism, or distorted dodecahedron. However, for manganese(II) carbonate, the octahedral coordination is the established environment.
Hydration State and Water Molecule Integration within the Crystal Lattice
Manganese(II) carbonate hydrate (B1144303) is defined by the presence of water molecules, denoted by 'x' in the chemical formula MnCO₃·xH₂O. The degree of hydration can vary. Infrared spectroscopy is a technique used to confirm the presence of these water molecules. Hydrated samples show additional absorption bands that correspond to the water molecules. For instance, the stretching vibration of uncoordinated water can appear in the range of 2924-3070 cm⁻¹, indicating the presence of crystalline water within the structure. The integration of water can occur through direct coordination to the manganese(II) ion or through hydrogen bonding within the lattice. In some complex manganese(II) compounds, water molecules have been observed to be directly coordinated to the metal center.
Crystal Growth Mechanisms and Morphological Control
The growth of manganese(II) carbonate crystals can be influenced by various factors, leading to different morphologies. In the absence of any templates, MnCO₃ crystals often exhibit tetrahedral shapes. However, the morphology can be controlled by using organic templates, such as fatty acid or alcohol monolayers. For example, under fatty acid monolayers, the resulting crystals show a different morphology where they are preferentially oriented with the {012} face parallel to the substrate. The introduction of ethanol (B145695) during aqueous precipitation has been shown to influence the morphology and size by affecting the precipitation of nanoparticles and the reassembly of aggregates. Factors such as reactant concentration, reaction temperature, and reaction time in methods like complex homogeneous precipitation can also be used to control the final morphology, yielding shapes like cocoons, prisms, and spindles.
Structural Relationships with Analogous Carbonates and Minerals (e.g., Calcite, Rhodochrosite)
Manganese(II) carbonate is isostructural with calcite (CaCO₃), meaning they share the same crystal structure. Both belong to the trigonal crystal system and the R-3c space group. This structural similarity allows for the formation of solid solutions between rhodochrosite and calcite at low temperatures, resulting in "Ca-rhodochrosites".
Solid Solution Formation and Cation Substitution Phenomena
Manganese(II) carbonate is known to form solid solutions, particularly with calcium carbonate, leading to the formation of mixed Ca-Mn carbonates. The dissolution behavior of both naturally occurring, ordered kutnahorite and laboratory-precipitated, disordered calcian rhodochrosite has been investigated to understand the controls on manganese concentrations in aqueous environments. geologyscience.ru
Studies on the dissolution of these minerals in deionized distilled water and artificial seawater at 25 °C have shown that the nature and composition of the resulting manganese-rich carbonate phases are dictated by the porewater [Mn2+]:[Ca2+] ratio, the availability of calcite surfaces, and reaction kinetics. geologyscience.ru In distilled water under an open system, both ordered kutnahorite and disordered calcian rhodochrosite dissolve congruently, yielding identical ion activity products, suggesting the formation of a phase termed pseudokutnahorite. geologyscience.ru
However, in artificial seawater, the dissolution behavior is different. The steady-state ion concentration products increase as the partial pressure of CO2 decreases and the [Mn2+]:[Ca2+] ratio in the solution increases. geologyscience.ru This observation is interpreted as the formation of phases with varying stoichiometry in response to the changing solution composition. geologyscience.ru These findings are critical for defining the stability fields of manganoan calcites and calcian rhodochrosites in marine environments, which can be represented using Lippmann phase diagrams for the CaCO3–MnCO3–H2O system. geologyscience.ru
The synthesis of calcian rhodochrosite, also referred to as pseudokutnahorite, can be achieved in the laboratory by mixing CO2-saturated solutions of calcium carbonate, manganese(II) chloride, and sodium carbonate at room temperature. geologyscience.ru
Table 1: Investigated Mixed Ca-Mn Carbonate Phases This interactive table summarizes the compositions of the carbonate phases studied.
| Mineral Phase | Formula | Description |
|---|---|---|
| Kutnahorite | Mn1.14Ca0.82Mg0.04Fe0.012(CO3)2 | Natural, ordered |
Surface Atomic Structure of Hydrated Manganese(II) Carbonate
The atomic-level structure of the hydrated surface of manganese(II) carbonate, specifically the rhodochrosite (1014) surface, has been determined with high precision using X-ray scattering techniques along crystal-truncation rods (CTRs). wustl.edusigmaaldrich.com These investigations, conducted at 90% relative humidity and 295 K, provide detailed vertical and lateral information about the interfacial structure between the mineral and water. wustl.edusigmaaldrich.com
The best-fit model for the scattering data reveals a surface structure comprising a primary layer of manganese carbonate with an overlayer of oxygen, attributed to water molecules. wustl.edusigmaaldrich.com A key finding is that the occupancy of this oxygen overlayer (Ow) and the first layer of manganese (Mn1) are equal, at a value of 0.84, within the measurement uncertainty. wustl.edusigmaaldrich.com This suggests a coordinative bonding relationship between the surface manganese atoms and the water molecules. wustl.edu
Significant structural relaxations occur at the surface compared to the bulk crystal. The first-layer carbonate groups exhibit a notable tilt. wustl.edusigmaaldrich.com Furthermore, the bond length between the first-layer manganese and the oxygen overlayer (Mn1-Ow) is determined to be 2.59 ± 0.04 Å, which is consistent with the bonding of a water molecule to a surface manganese atom. wustl.edusigmaaldrich.com In contrast, the spacing between the layers of manganese atoms remains unchanged from the bulk structure. wustl.edusigmaaldrich.com However, a contraction is observed in the spacing between the layers of carbon atoms within the carbonate groups for the top three layers of the crystal. wustl.edusigmaaldrich.com
Table 2: Structural Parameters of the Hydrated Rhodochrosite (1014) Surface This interactive table presents key structural details from X-ray scattering analysis.
| Parameter | Value | Description |
|---|---|---|
| Relative Humidity | 90% | Ambient condition for the measurement. wustl.edusigmaaldrich.com |
| Temperature | 295 K | Ambient condition for the measurement. wustl.edusigmaaldrich.com |
| Occupancy (Ow and Mn1) | 0.84 | Equal occupancy of the oxygen overlayer and the first manganese layer. wustl.edusigmaaldrich.com |
| Mn1-Ow Bond Length | 2.59 ± 0.04 Å | Distance between the first-layer manganese and the oxygen overlayer (water). wustl.edusigmaaldrich.com |
| First-Layer Carbonate Tilt (phi) | -4.2 ± 2.1° | Tilt of the carbonate group toward the surface plane. sigmaaldrich.com |
Magnetic Ordering in Manganese(II) Carbonate Structures
The inherent magnetic properties of manganese(II) carbonate can be significantly altered through the incorporation of organic molecules, such as amino acids, into its crystal lattice. nih.govarxiv.org This phenomenon, inspired by biomineralization, demonstrates a method for tuning the material's magnetic response. nih.govarxiv.org
At room temperature, manganese(II) carbonate is paramagnetic. arxiv.org Studies have shown that when single amino acids are incorporated into the MnCO3 lattice, the magnetic susceptibility of the resulting material decreases, following a simple rule of mixtures. nih.govarxiv.org
However, a more complex behavior emerges at low temperatures. When cooled below its Néel temperature, pure manganese(II) carbonate exhibits antiferromagnetic ordering. nih.govresearchgate.net In amino-acid-incorporating MnCO3, the opposite trend to the room-temperature behavior is observed; there is an increase in magnetic susceptibility when measured in a high magnetic field. nih.govarxiv.org This increase is accompanied by a significant change in the Néel phase transformation temperature. nih.govarxiv.org These alterations are attributed to a decrease in the orbital overlapping within the MnCO3 structure and a weakening of the superexchange interactions caused by the intracrystalline amino acids. nih.govarxiv.org The incorporation of aspartic acid, for example, leads to measurable lattice distortions and a decrease in the Néel temperature. researchgate.net
Table 3: Effect of Aspartic Acid Incorporation on Magnetic Properties of MnCO3 This interactive table summarizes the changes in magnetic properties of Manganese(II) Carbonate when Aspartic Acid is incorporated.
| Property | Observation | Reference |
|---|---|---|
| Magnetic Susceptibility (Room Temp) | Decreases with increasing Asp concentration. | researchgate.net |
| Magnetic Susceptibility (at 2 K) | Increases with Asp incorporation. | researchgate.net |
Thermodynamic and Kinetic Studies of Formation and Decomposition
Thermodynamics of Manganese(II) Carbonate Formation
The formation of manganese(II) carbonate is influenced by several thermodynamic factors, including the energy changes during crystallization, its solubility in aqueous solutions, and the stability of different particle sizes.
The thermodynamic stability and formation pathways of manganese(II) carbonate are subjects of detailed calorimetric studies. Research has shown that an amorphous manganese carbonate precursor offers a low-energy pathway for the crystallization of MnCO₃. geoscienceworld.orgelsevierpure.com This process is analogous to what is observed in other carbonate systems, such as those involving calcium, magnesium, and iron. geoscienceworld.orgelsevierpure.com
A key finding is that the enthalpies of crystallization appear to be controlled by the size of the cation; the process becomes less exothermic as the ionic radius of the cation increases. geoscienceworld.orgelsevierpure.com The crystallization of manganese(II) carbonate from an amorphous precursor is an exothermic process. The enthalpy of this transformation has been measured through acid solution calorimetry. geoscienceworld.org
Manganese(II) carbonate is characterized by its low solubility in water. docbrown.info The solubility product constant (Ksp) is a critical measure of this property, representing the equilibrium between the solid compound and its constituent ions in a solution. Various studies have reported different Ksp values, often reflecting the conditions of measurement and the nature of the solid phase (e.g., freshly precipitated versus crystalline mineral).
For instance, a Ksp of 8.8 x 10⁻¹¹ has been reported. nih.gov Other determinations have yielded values such as 2.42 x 10⁻¹¹ and 1.76 x 10⁻¹¹. brainly.combrainly.com A pKsp (the negative logarithm of Ksp) of 10.63 has also been cited. chembk.com Early determinations on freshly precipitated, fine solids (with a specific surface area of 62.4 m²/g) resulted in a pKsp value of 9.4. iaea.org In contrast, compilations based on experiments with natural rhodochrosite (the mineral form of MnCO₃) suggest a pKsp of 11.13, while precipitated manganese carbonate is assigned a pKsp of 10.39. iaea.org These variations highlight the influence of crystallinity and surface properties on solubility measurements.
Equilibrium studies also consider the formation of ion pairs in solution, such as MnHCO₃⁺, which can affect solubility calculations. iaea.org
Interactive Table: Reported Solubility Product (Ksp) Values for Manganese(II) Carbonate
| Ksp Value | pKsp | Source Context | Citation |
| 8.8 x 10⁻¹¹ | 10.06 | General reference | nih.gov |
| 2.42 x 10⁻¹¹ | 10.62 | Calculation reference | brainly.com |
| 1.76 x 10⁻¹¹ | 10.75 | Calculated from molar solubility of 4.2 x 10⁻⁶ M | brainly.com |
| N/A | 9.4 | Freshly precipitated fine solids | iaea.org |
| N/A | 10.39 | Precipitated manganese carbonate | iaea.org |
| N/A | 11.13 | Natural rhodochrosite | iaea.org |
| N/A | 10.63 | General reference | chembk.com |
Particle size significantly impacts the thermodynamic stability of manganese(II) carbonate, primarily through surface energy effects. geoscienceworld.orgelsevierpure.com Calorimetric measurements on nanophase MnCO₃ have quantified these effects. The surface energy for nanophase MnCO₃ with a hydrous surface is 0.64 ± 0.08 J/m², and for an anhydrous surface, it is 0.94 ± 0.12 J/m². geoscienceworld.orgelsevierpure.com These values are lower than those for nano-calcite, and MnCO₃ binds surface water less strongly (-65.3 ± 3 kJ/mol) compared to calcite (-96.26 ± 0.96 kJ/mol). geoscienceworld.orgelsevierpure.com
These differences in surface energy lead to substantial particle-size-driven shifts in phase stability diagrams (Eh-pH diagrams). geoscienceworld.orgelsevierpure.com Specifically, these shifts expand the stability field of hausmannite (Mn₃O₄) in both aqueous and anhydrous environments. geoscienceworld.orgelsevierpure.com Consequently, at the nanoscale in aerated environments, manganese oxides tend to dominate, whereas coarser-grained manganese carbonate is favored in reducing environments. geoscienceworld.orgelsevierpure.com
Interactive Table: Surface Energy of Nanophase Manganese(II) Carbonate
| Surface Condition | Surface Energy (J/m²) | Citation |
| Hydrous | 0.64 ± 0.08 | geoscienceworld.orgelsevierpure.com |
| Anhydrous | 0.94 ± 0.12 | geoscienceworld.orgelsevierpure.com |
Kinetics of Thermal Decomposition of Manganese(II) Carbonate Hydrate (B1144303)
The thermal decomposition of manganese(II) carbonate hydrate is a multi-stage process involving dehydration followed by the breakdown of the carbonate structure. The kinetics of this process are crucial for applications such as the production of manganese oxides.
The thermal decomposition of this compound begins with the loss of its water of hydration, which typically occurs at temperatures below 200°C. smolecule.com Following dehydration, the anhydrous manganese(II) carbonate decomposes. This process generally starts above 200°C. nih.gov
The subsequent decomposition pathway is complex and highly dependent on the surrounding atmosphere.
In Air: When heated in the presence of oxygen, MnCO₃ decomposes to form various manganese oxides. One reported pathway involves the formation of MnO₁.₈₈. wikipedia.org Another study on the mineral rhodochrosite found that the first stage of decomposition yields manganese(III) oxide (Mn₂O₃). mdpi.com With further heating, this is reduced to manganese tetroxide (Mn₃O₄), also known as hausmannite. mdpi.com The formation of α-MnO₂ in a poorly crystallized form has also been observed. mdpi.com
Under Vacuum or Inert Atmosphere: Decomposition under these conditions primarily yields manganese(II) oxide (MnO). smolecule.com
The general decomposition reaction can be summarized as: MnCO₃ → MnO + CO₂ smolecule.com
However, the presence of oxygen leads to the formation of higher oxides. For example, the decomposition of rhodochrosite in air shows a transformation from MnCO₃ to Mn₂O₃, and then to Mn₃O₄. mdpi.com
Kinetic studies of the thermal decomposition of rhodochrosite (MnCO₃) have determined the apparent activation energies (Ea) and frequency factors (A) for the different stages of the reaction in air. mdpi.com These parameters describe the energy barrier that must be overcome for the reaction to occur and the frequency of collisions between molecules, respectively.
The first mass loss, corresponding to the conversion of manganese carbonate to manganese(III) oxide, has a relatively low activation energy, indicating a process controlled by mass transfer or diffusion. mdpi.com The second stage, the reduction of Mn₂O₃ to Mn₃O₄, has a much higher activation energy, signifying that this step is rate-controlled by the chemical reaction itself and is highly dependent on temperature. mdpi.com
Interactive Table: Kinetic Parameters for the Thermal Decomposition of Rhodochrosite
| Decomposition Stage | Reaction | Apparent Activation Energy (Ea) | Frequency Factor (A) | Controlling Process | Citation |
| 1 | MnCO₃ → Mn₂O₃ | 17.91 kJ/mol | 3.607 s⁻¹ | Mass Transfer (Diffusion) | mdpi.com |
| 2 | Mn₂O₃ → Mn₃O₄ | 112.41 kJ/mol | 199,386 s⁻¹ | Rate-Controlling (Reaction) | mdpi.com |
Influence of Temperature and Atmosphere on Decomposition
The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding temperature and atmosphere. The process generally occurs in two main stages: initial dehydration followed by the decomposition of the anhydrous carbonate. The composition of the gaseous environment—whether it is inert, oxidizing, or contains carbon dioxide—plays a crucial role in determining the final manganese oxide products.
The initial phase of decomposition involves the removal of water molecules. This dehydration process for this compound begins at temperatures as low as 50°C and is typically complete by 300°C. smolecule.com This stage involves the loss of both surface-adsorbed and structurally incorporated water. smolecule.com
Following dehydration, the anhydrous manganese(II) carbonate (MnCO₃) begins to decompose. In an inert atmosphere or under conditions where gaseous byproducts are rapidly removed, the primary decomposition to manganese(II) oxide (MnO) and carbon dioxide (CO₂) begins at approximately 200°C. smolecule.comwikipedia.org However, the decomposition pathway and final products are significantly altered by the presence of oxygen or the partial pressure of CO₂.
In an air atmosphere, the decomposition is more complex. The process starts with the decomposition of MnCO₃, but the resulting MnO is unstable and readily oxidizes to higher manganese oxides. The decomposition in air can proceed through the formation of various oxides, including MnO₂, Mn₂O₃, and Mn₃O₄, depending on the temperature. researchgate.netakjournals.com Studies have shown that MnCO₃ decomposition in air can yield MnO₂ which then transforms to Mn₂O₃ at higher temperatures (around 535°C), and subsequently to Mn₃O₄ at even higher temperatures (around 950°C). akjournals.com Another study noted that in a stream of CO₂ or argon, the main product is Mn₃O₄. bohrium.com The presence of CO as a gaseous product has also been detected when decomposition occurs in a slow stream of inert gas, leading to a mix of Mn₃O₄ and MnO. bohrium.com
The activation energy for the decomposition of MnCO₃ in air has been determined to be 102 kJ/mol. scribd.com The kinetics of the decomposition can be influenced by factors such as particle size and the specific manganese oxide being formed. smolecule.com For instance, the activation energy for the transformation of MnO₂ to Mn₂O₃ is 62.6 kJ/mol, while the conversion of Mn₂O₃ to Mn₃O₄ requires 65.5 kJ/mol. smolecule.com
The following table summarizes the influence of atmosphere and temperature on the decomposition products of manganese(II) carbonate.
| Temperature Range (°C) | Atmosphere | Primary Solid Products | Gaseous Products | Reference |
| 50 - 300 | Any | Anhydrous MnCO₃ | H₂O | smolecule.com |
| > 200 | Inert (rapid gas removal) | MnO | CO₂ | smolecule.comwikipedia.org |
| 300 - 1000 | Air | MnO₂, Mn₂O₃, Mn₃O₄ | CO₂ | researchgate.netakjournals.com |
| ~535 | Air | Mn₂O₃ (from MnO₂) | - | akjournals.com |
| ~950 | Air | Mn₃O₄ (from Mn₂O₃) | - | akjournals.com |
| Not specified | CO₂ or Argon stream | Mn₃O₄ | CO₂ | bohrium.com |
| Not specified | Inert (slow gas removal) | MnO, Mn₃O₄ | CO₂, CO | bohrium.com |
Stability Field Analysis in Aqueous and Anhydrous Environments (Eh-pH, Oxygen Fugacity-CO₂ Fugacity Diagrams)
The stability of manganese(II) carbonate, primarily found in nature as the mineral rhodochrosite, can be graphically represented through stability field diagrams. These diagrams illustrate the conditions of electrochemical potential (Eh), pH, and fugacities of gases like oxygen (fO₂) and carbon dioxide (fCO₂) under which the compound is thermodynamically stable.
Aqueous Environments (Eh-pH Diagrams)
In aqueous systems, Eh-pH diagrams are used to define the stability fields of various manganese species. For the Mn-H₂O-CO₂ system, these diagrams show the conditions under which dissolved manganese ions (Mn²⁺), solid manganese oxides/hydroxides (like Mn(OH)₂, Mn₃O₄, Mn₂O₃, MnO₂), and manganese carbonate (MnCO₃) are the most stable phases. researchgate.netchegg.com
The stability field of MnCO₃ is significantly influenced by the total carbonate concentration in the water. MnCO₃ becomes a more dominant stable phase in environments with higher concentrations of dissolved carbonate. researchgate.net The diagrams show that MnCO₃ is typically stable under reducing to mildly oxidizing conditions (low to moderate Eh) and across a wide range of pH values, generally in the neutral to alkaline region. researchgate.netresearchgate.net Simulations indicate a co-existence area for NiCO₃, CoCO₃, and MnCO₃, which thermodynamically confirms the stability of these carbonates in aqueous solutions under specific Eh-pH conditions. researchgate.net
Anhydrous Environments (Oxygen Fugacity-CO₂ Fugacity Diagrams)
In anhydrous or low-water environments, particularly those relevant to metamorphic geology and industrial processes, the stability of manganese carbonate (rhodochrosite) is analyzed using diagrams that plot temperature against the fugacity of oxygen (fO₂) and carbon dioxide (fCO₂). geoscienceworld.org These diagrams are crucial for understanding the formation of manganese ore deposits and the behavior of manganese carbonate at high temperatures.
The stability of rhodochrosite is bounded by reactions that produce various manganese oxides. geoscienceworld.org At high temperatures, rhodochrosite is only stable at low oxygen fugacities. geoscienceworld.org As fO₂ increases or fCO₂ decreases, MnCO₃ will decompose to form manganese oxides such as manganosite (MnO), hausmannite (Mn₃O₄), bixbyite (Mn₂O₃), and pyrolusite (MnO₂). geoscienceworld.org
Experimental studies have defined the boundaries of the rhodochrosite stability field. For example, at a pressure of 1000 atmospheres, the upper thermal stability limit of rhodochrosite decreases significantly as oxygen fugacity increases. geoscienceworld.org The stability field is bounded by equilibria with different manganese oxides at different conditions.
The following table presents data on the stability boundaries of rhodochrosite with various manganese oxides at 1000 atmospheres pressure. geoscienceworld.org
| Equilibrium Reaction | Temperature (°C) | log fO₂ (atm) |
| Rhodochrosite - Manganosite (MnCO₃ - MnO) | 715 ± 5 | -12.5 |
| Rhodochrosite - Hausmannite (MnCO₃ - Mn₃O₄) | 330 ± 23 | -8.4 |
| Rhodochrosite - Bixbyite (MnCO₃ - Mn₂O₃) | 260 ± 35 | -5.6 |
These data illustrate that as the environment becomes more oxidizing (higher fO₂), manganese carbonate becomes unstable at progressively lower temperatures, favoring the formation of higher manganese oxides. geoscienceworld.org The relationship between the fugacities of CO₂ and O₂ and temperature for the rhodochrosite-hausmannite equilibrium is given by the equation: log K = 6 log fCO₂ - log fO₂ = 40.39 - 9429/T + 0.486P/T (where T is in Kelvin and P is in atmospheres). geoscienceworld.org This highlights the critical interplay between temperature, carbon dioxide pressure, and oxygen availability in controlling the stability of manganese(II) carbonate.
Reaction Mechanisms and Chemical Behavior
Mechanism of Thermal Decomposition
The thermal decomposition of manganese(II) carbonate (MnCO₃) is a complex process significantly influenced by the surrounding atmosphere, heating rate, and the presence of impurities. The decomposition pathway involves the initial loss of any associated water of hydration, followed by the breakdown of the carbonate structure to form various manganese oxides.
The dehydration of manganese(II) carbonate hydrate (B1144303) typically commences at temperatures as low as 50°C and is generally complete by approximately 300°C. smolecule.com This process occurs in multiple stages, with the removal of surface-adsorbed water preceding the loss of more structurally integrated water molecules. smolecule.com
Following dehydration, the decomposition of the anhydrous manganese(II) carbonate begins. In an inert atmosphere, such as argon or carbon dioxide, or under vacuum conditions, MnCO₃ primarily decomposes to manganese(II) oxide (MnO) and carbon dioxide (CO₂). bohrium.commdpi.com However, the process is more intricate in the presence of air or oxygen.
Under atmospheric conditions, the thermal decomposition of MnCO₃ can lead to the formation of higher manganese oxides. The process generally proceeds through the following stages with increasing temperature:
Formation of Manganese(II) Oxide (MnO): The initial decomposition step is the formation of MnO.
Oxidation to Higher Oxides: In the presence of oxygen, the newly formed MnO can be oxidized to higher valence states. This can result in the formation of manganese(III) oxide (Mn₂O₃) and manganese(II,III) oxide (Mn₃O₄). mdpi.comresearchgate.net The specific oxide formed is dependent on the temperature and oxygen partial pressure. alliedacademies.org Studies have shown that heating MnCO₃ in air can yield α-MnO₂ in a poorly crystallized form. mdpi.com
Interconversion of Oxides: At even higher temperatures, these oxides can further transform. For instance, α-Mn₂O₃ can convert to Mn₃O₄. mdpi.com
The decomposition temperature range is reported to be between 300°C and 1000°C, with intermediate formation of MnO₂, Mn₂O₃, and Mn₃O₄. researchgate.net For example, one study observed the transformation of MnCO₃ to Mn₂O₃ starting at 350°C and completing around 660°C. mdpi.com Another study noted that the decomposition of carbonate minerals in manganese ores occurs at temperatures above 900°C. saimm.co.za
The following table summarizes the key stages in the thermal decomposition of manganese(II) carbonate in the presence of air, based on various research findings.
| Temperature Range | Predominant Reaction/Product | Reference |
| 50°C - 300°C | Dehydration of MnCO₃·nH₂O | smolecule.com |
| 350°C - 660°C | MnCO₃ → α-Mn₂O₃ | mdpi.com |
| > 900°C | Decomposition of carbonate minerals | saimm.co.za |
| 300°C - 1000°C | Formation of MnO₂, Mn₂O₃, Mn₃O₄ | researchgate.net |
Reactions with Acids and Salt Formation
Manganese(II) carbonate, being the salt of a weak acid (carbonic acid), readily reacts with stronger acids to form soluble manganese(II) salts, carbon dioxide, and water. wikipedia.orgamericanelements.com This is a characteristic reaction of most metal carbonates. The general ionic equation for this reaction is:
MnCO₃(s) + 2H⁺(aq) → Mn²⁺(aq) + H₂O(l) + CO₂(g) quora.com
The rate of this reaction is dependent on the concentration of the acid; increasing the acid concentration leads to a faster reaction rate. quora.com
Specific examples of reactions with different acids include:
With Hydrochloric Acid (HCl): Manganese(II) carbonate reacts with hydrochloric acid to produce manganese(II) chloride (MnCl₂), a water-soluble salt. MnCO₃(s) + 2HCl(aq) → MnCl₂(aq) + H₂O(l) + CO₂(g) quora.com
With Sulfuric Acid (H₂SO₄): Reaction with dilute sulfuric acid yields manganese(II) sulfate (B86663) (MnSO₄). MnCO₃(s) + H₂SO₄(aq) → MnSO₄(aq) + H₂O(l) + CO₂(g)
With Nitric Acid (HNO₃): Manganese(II) carbonate reacts with nitric acid to form manganese(II) nitrate (B79036) (Mn(NO₃)₂). MnCO₃(s) + 2HNO₃(aq) → Mn(NO₃)₂(aq) + H₂O(l) + CO₂(g)
This reactivity is utilized in the synthesis of various manganese(II) salts. nih.gov
Redox Chemistry of Manganese(II) Carbonate
Oxidation of Mn(II) to Higher Oxidation States
The manganese in manganese(II) carbonate exists in the +2 oxidation state. It can be oxidized to higher oxidation states, primarily +3 and +4, under various conditions. The oxidation process is fundamental to the environmental cycling of manganese and has industrial applications.
In aqueous environments, the oxidation of dissolved Mn(II) is thermodynamically favorable but can be kinetically slow. frontiersin.org The presence of mineral surfaces, including manganese oxides themselves, can catalyze this oxidation. frontiersin.org The initial product of Mn(II) oxidation in some studies has been identified as Mn₃O₄ (hausmannite), which contains both Mn(II) and Mn(III). acs.org Over time, this can further oxidize and transform into other manganese oxides like γ-MnOOH (manganite). researchgate.net
The oxidation of Mn(II) from MnCO₃ can be represented by the formation of manganese dioxide (MnO₂), where manganese is in the +4 oxidation state. A half-reaction for this oxidation in a neutral environment where bicarbonate is the main carbonate species can be written as: MnCO₃ + 2H₂O → MnO₂ + HCO₃⁻ + 3H⁺ + 2e⁻ vaia.com
The oxidation of Mn(II) can be influenced by the presence of ligands. For instance, the oxidation of aqueous Mn(II) by oxygen is an inner-sphere process that is often facilitated by complexation with ligands like hydroxide (B78521) or organic molecules that replace water in the coordination sphere. researchgate.net
The following table summarizes the oxidation products of Mn(II) under different conditions.
| Initial Mn Species | Oxidizing Agent/Conditions | Oxidation Product(s) | Reference(s) |
| Aqueous Mn(II) | O₂ (catalyzed by mineral surfaces) | Mn₃O₄, γ-MnOOH | frontiersin.orgacs.orgresearchgate.net |
| MnCO₃ | Neutral aqueous environment | MnO₂ | vaia.com |
Reduction of Manganese Oxides to Mn(II) Carbonate
The reduction of higher manganese oxides (e.g., MnO₂, Mn₂O₃, Mn₃O₄) to manganese(II) is a crucial step in many industrial processes, such as the production of ferromanganese. alliedacademies.org This reduction can be achieved carbothermically, using carbon or carbon monoxide as the reducing agent. alliedacademies.orgpyrometallurgy.co.za
The reduction of manganese oxides generally occurs in a stepwise manner, with oxygen-rich oxides being reduced to MnO first. alliedacademies.orgresearchgate.net The reduction sequence at elevated temperatures is typically: MnO₂ → Mn₂O₃ → Mn₃O₄ → MnO alliedacademies.org
To form manganese(II) carbonate from these oxides, a source of carbonate is required. In industrial applications, after the reduction to MnO, the product can be leached and then precipitated as MnCO₃ using a carbonate source like sodium bicarbonate. researchgate.net
Ligand Interactions and Complex Formation Studies
In aqueous solutions, manganese(II) ions can interact with various ligands, including carbonate and bicarbonate ions, to form coordination complexes. These interactions are important in understanding the speciation, transport, and bioavailability of manganese in natural waters.
Electrochemical and spectroscopic studies, such as electron paramagnetic resonance (EPR), have shown that Mn(II) forms complexes with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. nih.govacs.org The formation of these complexes involves the displacement of water molecules from the hydration sphere of the Mn(II) ion. nih.gov
Studies have identified the formation of both 1:1 and 1:2 Mn-(bi)carbonate complexes. nih.govacs.org The formation of these complexes can be represented by the following equilibrium: Mn²⁺ + qHCO₃⁻ ⇌ [Mn(HCO₃)q]⁽²⁻q⁾⁺ nih.gov
Detailed spectroscopic analysis has provided insights into the structure of these complexes. For the 1:2 complex, it has been proposed that one (bi)carbonate ligand coordinates to the Mn(II) ion in a bidentate fashion, while the second is likely monodentate. nih.govacs.org The formation of the 1:1 complex involves the loss of one to two water ligands, while the 1:2 complex formation results in the loss of three to four water ligands. acs.org The dominant species at bicarbonate concentrations above 0.1 M is suggested to be the 1:2 complex, [Mn(CO₃)(HCO₃)(OH₂)₃]⁻. acs.org
The formation of these complexes alters the electronic environment of the Mn(II) ion, which can be observed through changes in EPR spectra. nih.govacs.org
The following table summarizes the key manganese-carbonate complexes and their characteristics.
| Complex | Stoichiometry (Mn:Ligand) | Proposed Structure/Coordination | Reference(s) |
| [Mn(HCO₃)(H₂O)₄]⁺ | 1:1 | Monodentate bicarbonate | nih.govacs.org |
| [Mn(CO₃)(HCO₃)(OH₂)₃]⁻ | 1:2 | One bidentate and one monodentate (bi)carbonate | nih.govacs.org |
Surface Reactivity and Adsorption Mechanisms
The surface of manganese(II) carbonate exhibits reactivity that is important in various applications, including catalysis and as an adsorbent. The surface can interact with different molecules through various mechanisms.
A model for the chemisorption of organic compounds on MnCO₃ has been proposed, which involves donor-acceptor interactions between the frontier orbitals of the adsorbent and the adsorbate. researchgate.net This suggests that the electronic properties of both the manganese carbonate surface and the adsorbing molecule are crucial in determining the strength and nature of the interaction.
The surface of manganese(II) carbonate hydrate is stabilized by the presence of adsorbed water molecules. smolecule.com The surface energy of the hydrous form is significantly lower than that of the anhydrous form, indicating that water adsorption increases the thermodynamic stability of the material. smolecule.com
Manganese carbonate has also been investigated as a component in catalysts. For example, when used to modify carbon-based materials, it can enhance the adsorption of contaminants and participate in catalytic degradation processes. mdpi.com In such systems, the manganese species (MnO or MnCO₃) supported on the carbon matrix can facilitate the adsorption of molecules by forming coordination complexes. mdpi.com However, the presence of carbonate ions can sometimes act as a scavenger for certain radical species, which might reduce the efficiency of some degradation pathways. mdpi.com
The interaction of gases with manganese-containing surfaces has also been studied. For instance, nitric oxide (NO) has been shown to preferentially adsorb on manganese atoms in a Pd₃Mn alloy surface, highlighting the specific reactivity of manganese sites. researchgate.net
Water-Surface Interactions and Hydration Layers
The interaction between water molecules and the surface of manganese(II) carbonate is a critical factor influencing its reactivity, dissolution, and the formation of subsequent layers. At the termination of the bulk crystal structure, the surface undergoes atomic relaxation and reconstruction to minimize energy. In the presence of water, this process is further modified by the attachment of water molecules to undercoordinated metal sites and through hydrogen bonding with structural oxygen. wustl.edu
Research into the hydrated (1014) surface of rhodochrosite (the mineral form of MnCO₃) reveals the formation of a distinct hydration layer. wustl.edu A model that best fits scattering data indicates a surface composed of a primary layer of manganese carbonate with an overlayer of oxygen, present as water. wustl.edu The bond length between the manganese atoms in the first layer (Mn1) and the oxygen atoms of the water overlayer (Ow) has been determined to be 2.59 ± 0.04 Å, which is consistent with the coordinative bonding of a water molecule to a surface manganese atom. wustl.edu The occupancies of this oxygen overlayer and the first-layer manganese are nearly equal, further supporting the concept of coordinative bonding. wustl.edu
This initial layer of water is considered chemisorbed, with subsequent layers being physisorbed, allowing for the formation of stable multilayer water structures on the carbonate surface. smolecule.com The integral enthalpy of water adsorption on manganese carbonate surfaces has been measured at -66.6 ± 2.9 kJ/mol. smolecule.com This value is notably less exothermic than that for calcite (-96.26 ± 0.96 kJ/mol), indicating weaker water-surface interactions for manganese carbonate, which can facilitate easier dehydration. smolecule.com
Table 1: Structural Details of the Hydrated Rhodochrosite (MnCO₃) Surface
| Parameter | Value | Reference |
|---|---|---|
| Surface Plane | (1014) | wustl.edu |
| Mn1-Ow Bond Length | 2.59 ± 0.04 Å | wustl.edu |
| Oxygen Overlayer (Ow) Occupancy | 0.84 (within error) | wustl.edu |
| First-Layer Manganese (Mn1) Occupancy | 0.84 (within error) | wustl.edu |
Advanced Applications in Materials Science
Precursor Material for Manganese Oxides and Advanced Manganese-Based Materials
Manganese(II) carbonate hydrate (B1144303) is a well-established precursor for producing manganese oxides and other advanced manganese-based materials. sigmaaldrich.com The process of calcination, which involves heating the material to high temperatures, transforms the carbonate into various manganese oxide phases. americanelements.comsmolecule.com These resulting oxides are pivotal in catalysis, electronics, and energy storage applications. smolecule.com The decomposition of manganese carbonate upon heating typically begins around 200°C and can yield different oxides depending on the temperature and atmospheric conditions. wikipedia.org For instance, calcining at 200°C in the presence of oxygen can produce MnO₁.₈₈, a form of manganese oxide used in the manufacturing of manganese dioxide for batteries and ferrites. wikipedia.org
The thermal decomposition of manganese(II) carbonate allows for the controlled synthesis of manganese oxides with specific, tailored properties. By carefully managing synthesis parameters such as temperature, heating rate, and the gaseous environment, researchers can dictate the resulting oxide's crystal structure (polymorph), particle size, and morphology. smolecule.com This control is crucial as the properties of manganese oxide are highly dependent on its structure. Different polymorphs of manganese dioxide (MnO₂), such as α-, β-, γ-, and δ-MnO₂, exhibit distinct electrochemical and catalytic behaviors. frontiersin.org For example, the chain or tunnel structures of α- and β-MnO₂ facilitate efficient electron transfer, which is beneficial for applications in supercapacitors. frontiersin.org The ability to selectively synthesize these polymorphs by adjusting the calcination conditions of manganese(II) carbonate hydrate is a key area of materials science research. smolecule.com
Manganese(II) carbonate itself exhibits interesting magnetic properties and serves as a host for creating novel magnetic materials. Research has demonstrated that its inherent magnetic characteristics can be significantly altered by incorporating organic molecules, such as amino acids, directly into its crystal lattice. nih.gov
In one study, the incorporation of single amino acids into the manganese(II) carbonate lattice led to a decrease in magnetic susceptibility at room temperature. However, when cooled below its Néel temperature (the temperature above which an antiferromagnetic material becomes paramagnetic), the material showed an increased magnetic susceptibility in a high magnetic field. This change is attributed to a decrease in the orbital overlapping of manganese(II) carbonate and a weakening of superexchange interactions, effectively tuning the material's magnetic properties. nih.gov
Table 1: Effect of Amino Acid Incorporation on Magnetic Properties of Manganese(II) Carbonate
| Property | Observation | Underlying Mechanism |
|---|---|---|
| Magnetic Susceptibility (Room Temp) | Decreases | Simple rule of mixtures with non-magnetic amino acids. nih.gov |
| Magnetic Susceptibility (Below Néel Temp) | Increases | Decrease in MnCO₃ orbital overlapping and weakening of superexchange interactions. nih.gov |
This table illustrates the tunable magnetic properties of Manganese(II) carbonate when modified with amino acids, as detailed in the research.
Manganese(II) carbonate is a key precursor in the fabrication of materials where specific electronic properties are required. smolecule.com The manganese oxides derived from it are semiconductors whose electronic conductivity can be engineered. For instance, manganese dioxide's low intrinsic conductivity is a known limitation for its use in high-performance energy storage devices. nih.govnih.gov To overcome this, manganese dioxide is often composited with conductive materials like carbon nanotubes or graphene. frontiersin.org The synthesis process, starting from manganese(II) carbonate, allows for the intimate mixing of these components at the precursor stage, leading to final composite materials with enhanced electronic conductivity and superior performance.
Energy Storage Devices
Manganese-based materials derived from this compound are critical components in various energy storage technologies, owing to the abundance, low cost, and favorable electrochemical properties of manganese. nih.govresearchgate.net
Manganese dioxide (MnO₂), often synthesized from manganese(II) carbonate, is considered an ideal electrode material for supercapacitors. nih.gov This is due to its high theoretical specific capacitance (1370 F g⁻¹), environmental friendliness, and low toxicity. nih.gov Supercapacitors store energy via two mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. MnO₂ is a pseudocapacitive material, meaning it stores charge through fast and reversible faradaic reactions at or near the surface of the electrode. nih.gov This allows for higher energy storage than EDLC capacitors while maintaining high power and fast charge-discharge rates. nih.gov
However, the practical application of MnO₂ is often limited by its poor electronic conductivity. nih.gov To address this, research focuses on creating MnO₂-based composites. Well-ordered MnO₂ nanosheet arrays grown on carbon cloth have demonstrated high specific capacitance, and composites with carbon materials like graphene or conductive polymers show enhanced performance. frontiersin.orgrsc.org
Table 2: Performance of MnO₂-Based Supercapacitor Electrodes
| Electrode Material | Synthesis Method | Specific Capacitance | Cycle Stability | Reference |
|---|---|---|---|---|
| MnO₂ Nanosheet Arrays on Carbon Cloth | In situ redox reaction | 2.16 F cm⁻² at 5 mA cm⁻² | 61.4% retention after 3000 cycles | rsc.org |
| MnO₂/Recycled Carbon Fiber (MRCF) | Processing CNF at 150°C | 228.8 F g⁻¹ at 1 A g⁻¹ | ~91.2% retention after 3000 cycles | frontiersin.org |
This table summarizes the electrochemical performance of various supercapacitor electrodes derived from manganese precursors, highlighting the advancements in the field.
Manganese(II) carbonate is utilized both as a precursor for cathode materials and directly as an anode material in lithium-ion batteries. smolecule.comresearchgate.net The rich redox chemistry of manganese (Mn²⁺, Mn³⁺, Mn⁴⁺) makes it a versatile element for electrochemical applications. researchgate.net
As an anode material, manganese carbonate itself can undergo a conversion reaction with lithium, forming manganese metal and lithium carbonate. This reaction yields a high theoretical capacity, making it a promising alternative to conventional graphite (B72142) anodes. researchgate.net Porous MnCO₃ hierarchical micro/nano cubes have been synthesized and shown to have a high surface area, which is beneficial for electrochemical reactions. researchgate.net
In cathodes, manganese is a key component in materials like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) and is being explored as a replacement for more expensive and less abundant elements like cobalt and nickel. lbl.govyoutube.com Manganese dioxide, derived from precursors like manganese carbonate, is a critical component in the cathodes of dry-cell batteries. wikipedia.org The use of manganese helps to improve the stability of lithium-ion batteries. youtube.com Research into disordered rock-salt (DRX) manganese-based cathodes has shown they can deliver high energy storage without the need for energy-intensive nanosizing, making them a low-cost and scalable alternative. lbl.gov
Table 3: Application of Manganese-Based Materials in Lithium-Ion Batteries
| Component | Material | Application Role | Key Finding | Reference |
|---|---|---|---|---|
| Anode | Porous MnCO₃ micro/nano cubes | Active Anode Material | High surface area (42.5 m² g⁻¹) and potential for high capacity via conversion reaction. | researchgate.net |
| Cathode | Disordered Rock-Salt (DRX) Manganese | Cathode Material | Can use larger particles, reducing production energy and cost, while storing significant energy. | lbl.gov |
This table outlines the roles and research findings for manganese-based materials, including Manganese(II) carbonate, in the development of advanced lithium-ion batteries.
Catalysis and Electrocatalysis
The catalytic properties of this compound and its derivatives are leveraged in a variety of chemical transformations, from oxidation reactions to electrocatalysis for energy conversion.
Manganese(II) ions, in the presence of bicarbonate, exhibit significant catalytic activity in the oxidation of various substrates, such as amino acids, by hydrogen peroxide. nih.govnih.gov Research has shown that in a bicarbonate/CO2 buffer, Mn(II) catalyzes the oxidation of leucine, with the reaction rate being directly proportional to the concentrations of Mn(II), hydrogen peroxide, and the amino acid, and proportional to the square of the bicarbonate concentration. nih.gov
The mechanism is believed to involve the formation of a Mn(II) coordination complex with the amino acid and bicarbonate ions. nih.gov This complex facilitates an inner-sphere process, likely proceeding through a free-radical mechanism involving the abstraction of a hydrogen atom from the amino acid. nih.govnih.gov Electron paramagnetic resonance (EPR) studies have detected superoxide (B77818) and hydroxyl radicals in reaction mixtures containing Mn(II) and H2O2 in a bicarbonate buffer, underscoring the role of bicarbonate in the generation of these reactive oxygen species. nih.govresearchgate.net
Manganese(II) carbonate is considered a potential precursor for electrocatalysts used in the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. sigmaaldrich.com While manganese oxides (MnOx), particularly MnO2, are the active catalytic species, manganese(II) carbonate serves as a convenient starting material for their synthesis. researchgate.netrsc.orgrsc.org
Inspired by the manganese-based water-splitting complex in photosystem II, researchers have extensively investigated manganese oxides as non-precious metal OER catalysts. nih.gov Operando studies reveal that key features for high OER activity in these systems include structural disorder and the presence of manganese oxidation states between +3 and +4. nih.gov The thermal decomposition of manganese(II) carbonate is a common method to produce these nanostructured manganese oxide solids with desirable morphological and surface properties for catalysis.
Manganese(II) carbonate is used to modify carbonaceous materials, such as those derived from agricultural waste, to create effective catalysts for environmental remediation. mdpi.comnih.govnih.gov In one method, biomass precursors are modified with manganese carbonate and subjected to high-temperature treatment (e.g., 800 °C). nih.govnih.gov This process yields carbon catalysts capable of activating peroxymonosulfate (B1194676) (PMS) to degrade organic pollutants like acetaminophen. mdpi.comnih.gov
The role of manganese in these carbocatalytic systems is multifaceted. It can enhance the adsorption of the target pollutant by forming coordination complexes. mdpi.com Furthermore, the presence of carbonate ions can modulate the reaction pathways, for instance, by acting as scavengers for certain radical species or by influencing the pH to favor the generation of non-radical oxidants like singlet oxygen. mdpi.comnih.gov
| Property | Unmodified Carbonaceous Material | Manganese Carbonate Modified Material | Reference |
|---|---|---|---|
| Primary Function | Direct activation of PMS | Enhanced adsorption of pollutant; Modulation of reactive oxygen species | mdpi.com |
| Proposed Mechanism | Radical-based degradation (sulfate/hydroxyl radicals) | Coordination complex formation; Singlet oxygen generation at basic pH | mdpi.comnih.gov |
| Effect of Carbonate Ions | N/A | Can act as radical scavengers, potentially hindering some degradation pathways while promoting others | mdpi.com |
The efficacy of manganese(II) carbonate as a catalyst has been investigated for transesterification reactions, which are fundamental to processes like biodiesel production. However, research comparing various carbonate catalysts has shown that manganese carbonate exhibits very weak catalytic activity for this reaction. rsc.org In a study on the transesterification of lecithin (B1663433) with methanol, alkali metal carbonates like cesium carbonate and sodium carbonate showed significantly higher activity, while manganese carbonate's performance was minimal. rsc.org This suggests that for applications requiring efficient transesterification, other catalysts are more suitable.
Nanomaterial Development and Application
This compound is a valuable precursor for the synthesis of various nanomaterials with applications in medicine and materials science. smolecule.com The development of nanostructured manganese-based materials is an active area of research due to their unique properties at the nanoscale.
Synthesis methods such as precipitation, hydrothermal, and solvothermal techniques are employed to produce manganese(II) carbonate nanoparticles with controlled size and morphology. smolecule.com For example, solvothermal synthesis using ethanol (B145695) and urea (B33335) can produce porous manganese carbonate structures. smolecule.com In other work, manganese carbonate nanoparticles (MC-NPs) have been synthesized using manganese acetate (B1210297) as a precursor, ammonium (B1175870) carbonate as a precipitator, and methylcellulose (B11928114) as a stabilizing agent. researchgate.net These MC-NPs were found to be composed of spherical aggregates with diameters ranging from 0.4 to 2 µm. researchgate.net
Spherical Aggregates and Micrometer-Scale Structures
The synthesis of manganese(II) carbonate with controlled morphology, particularly spherical aggregates and other micrometer-scale structures, is a key area of research. These structures often serve as templates or precursors for creating more complex materials with specific functional properties.
Spherical manganese carbonate particles can be synthesized through various methods, including facile chemical precipitation. nih.gov In one such method, the size of the spherical particles can be controlled by adjusting the ratio of the reactants, such as manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O) and sodium bicarbonate (NaHCO₃). nih.gov Furthermore, the morphology can be evolved from irregular spheroids to cubes by introducing additives like sodium sulfate (Na₂SO₄) into the reaction solution. nih.gov These well-defined manganese carbonate particles are not typically the final product but are used as sacrificial templates. For instance, they can be used to synthesize hollow microstructures of other materials, such as molybdenum disulfide (MoS₂), which exhibit excellent performance in photocatalysis. nih.gov
Biologically-induced precipitation is another innovative method for producing manganese carbonate structures. Using microorganisms like Sporosarcina pasteurii in a solution containing urea and a manganese source, researchers can create spherical-like aggregate particles. nih.gov The particle size of these biologically-induced synthetic manganese carbonate precipitates (BISMCP) is typically on the micro-scale, ranging from 3 to 8 micrometers in diameter. nih.gov The morphology of these aggregates can be influenced by the concentration of the manganese source, such as manganese(II) chloride (MnCl₂). nih.gov These microstructures have potential applications in environmental remediation, specifically for the removal of heavy metals. nih.gov
A green coprecipitation method has also been developed to synthesize manganese-rich carbonate precursors with high sphericity, intended for use in creating cobalt-free lithium-rich cathode materials for batteries. acs.org
Table 1: Synthesis and Characteristics of MnCO₃ Microstructures
| Synthesis Method | Key Reagents | Resulting Morphology | Typical Size | Application | Source(s) |
| Chemical Precipitation | MnSO₄·H₂O, NaHCO₃, Na₂SO₄ | Spherical, Cubic | Micrometer-scale | Template for hollow MoS₂ photocatalysts | nih.gov |
| Biologically-Induced Precipitation | MnCl₂, Urea, S. pasteurii | Spherical-like aggregates | 3–8 µm | Heavy metal removal | nih.gov |
| Green Coprecipitation | Sulfate salts, Sodium carbonate, Ammonia-water | High sphericity precursors | Not specified | Precursor for Li-ion battery cathodes | acs.org |
Quantum Dots and High Surface Area Forms
Beyond micrometer-scale structures, manganese(II) carbonate is being utilized to create nanoscale materials, including quantum dots (QDs) and other high surface area forms, for high-performance applications, particularly in energy storage. americanelements.com
Manganese carbonate quantum dots, with sizes as small as approximately 1.2 nanometers, have been successfully synthesized via a facile and scalable hydrothermal method. rsc.orgresearchgate.net In a notable application, these MnCO₃ QDs were decorated onto a composite of nickel hydrogen carbonate and manganese carbonate (Ni(HCO₃)₂–MnCO₃), which was grown directly on a 3D nickel foam. rsc.org This binder-free composite electrode serves as a high-performance cathode for asymmetric supercapacitors. rsc.orgresearchgate.net
The exceptional performance of these electrodes is attributed to several factors. The high surface area of the core-shell nanostructure and the presence of the well-dispersed MnCO₃ quantum dots create numerous active sites for electrochemical reactions. researchgate.net A synergistic effect between the multiple transition metal ions in the composite further enhances the pseudocapacitance. researchgate.net
These advanced cathode materials have demonstrated remarkable specific capacitance and energy density. Asymmetric supercapacitors using the MnCO₃ QD-composite cathode and a graphene negative electrode have achieved a high energy density of 58.1 Wh kg⁻¹ at a power density of 900 W kg⁻¹. rsc.org They also exhibit excellent cycling stability, retaining over 91% of their capacitance after 10,000 cycles. rsc.orgresearchgate.net This performance surpasses that of many previously reported supercapacitors based on nickel or manganese oxides. rsc.org The development of these high surface area and quantum dot forms of manganese carbonate highlights their potential to create next-generation energy storage devices. researchgate.net
Table 2: MnCO₃ Quantum Dots for Supercapacitor Applications
| Synthesis Method | Material Structure | QD Size | Application | Key Performance Metric | Source(s) |
| Hydrothermal Method | MnCO₃ QDs on Ni(HCO₃)₂–MnCO₃ composite | ~1.2 nm | Asymmetric Supercapacitor Cathode | Energy Density: 58.1 Wh kg⁻¹ at 900 W kg⁻¹ | rsc.orgresearchgate.net |
| Hydrothermal Method | MnCO₃ QDs on Ni(HCO₃)₂–MnCO₃ composite | ~1.2 nm | Asymmetric Supercapacitor Cathode | Specific Capacitance: 2641.3 F g⁻¹ at 3 A g⁻¹ | rsc.org |
| Hydrothermal Method | MnCO₃ QDs on Ni(HCO₃)₂–MnCO₃ composite | ~1.2 nm | Asymmetric Supercapacitor Cathode | Cycling Stability: 91.3% retention after 10,000 cycles | rsc.orgresearchgate.net |
Role in Environmental Remediation and Geochemical Processes
Environmental Remediation Applications
Manganese(II) carbonate hydrate (B1144303) serves as a valuable compound in various environmental remediation technologies, from removing heavy metals to degrading organic pollutants.
Manganese(II) carbonate is an effective agent for the immobilization and removal of heavy metals from contaminated water and soil. smolecule.com Its utility lies in its capacity to sequester toxic metals such as cadmium (Cd), chromium (Cr), copper (Cu), nickel (Ni), and zinc (Zn). researchgate.netnih.gov The primary mechanism is the precipitation of metal carbonates on its surface, a process that is particularly effective for treating industrial wastewater and acid mine drainage. mdpi.com
Research employing biologically-induced synthetic manganese carbonate precipitate (BISMCP) has demonstrated high adsorption efficiencies for various heavy metals. This method leverages the metabolic activity of bacteria like Sporosarcina pasteurii to form manganese carbonate crystals that readily bind to contaminants. researchgate.net The effectiveness of this process is highlighted in the following table, which shows the removal efficiency for several heavy metals using BISMCP.
Table 1: Heavy Metal Removal Efficiency using BISMCP
| Heavy Metal | Removal Efficiency (%) |
|---|---|
| Arsenic (As) | 98.9 |
| Chromium (Cr) | 97.0 |
| Copper (Cu) | 94.7 |
| Cadmium (Cd) | 88.3 |
| Zinc (Zn) | 48.6 |
| Nickel (Ni) | 29.5 |
Source: researchgate.net
Manganese(II) carbonate is utilized in water treatment to remove contaminants through mechanisms such as adsorption and chemical precipitation. chemimpex.comatamankimya.com It is particularly relevant in the treatment of groundwater, where dissolved manganese and other metals are common issues. westechwater.com While traditional methods often involve oxidation followed by filtration, the direct application of carbonate minerals can also be effective. westechwater.comresearchgate.net
The process often involves converting soluble manganese into an insoluble form, which can then be removed. nih.gov In some applications, manganese carbonate itself can act as a sorbent material for other dissolved contaminants, effectively purifying the water. chemimpex.com
Manganese carbonate acts as a catalyst to activate peroxymonosulfate (B1194676) (PMS), a strong oxidant used in advanced oxidation processes (AOPs) to break down persistent organic pollutants. mdpi.com This activation leads to the generation of highly reactive species, primarily sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which can effectively degrade a wide range of contaminants, such as industrial dyes. mdpi.comnih.gov
The catalytic performance of manganese carbonate can be enhanced through modifications, such as doping with other metals like iron. mdpi.com Research has shown that an amorphous iron-doped manganese carbonate catalyst can achieve high degradation efficiency for pollutants like Orange II dye, even at near-neutral pH. mdpi.com The process involves complex surface redox reactions where the manganese ions facilitate the decomposition of PMS into radicals. mdpi.comnih.gov This method is considered a promising approach for treating contaminated water due to its efficiency and the reusability of the catalyst. mdpi.comresearchgate.net
Geochemical Formation and Cycling of Manganese Carbonates
Manganese carbonates are important minerals in the Earth's geochemical cycles, with their formation and occurrence providing clues about historical geological and environmental conditions.
Manganese(II) carbonate naturally occurs as the mineral rhodochrosite. geologyscience.comatamanchemicals.com It is characterized by its typical rose-pink color and is found in various geological settings. geologyscience.comwikipedia.org Rhodochrosite is commonly found in low- to moderate-temperature hydrothermal veins, metamorphic rocks, and as a secondary mineral in sedimentary manganese deposits. geologyscience.comcrystals.eumindat.org
It frequently forms in association with a variety of other minerals. In hydrothermal veins, it is often found alongside silver, copper, and lead sulfides, as well as fluorite, barite, and quartz. geologyscience.com In metamorphic environments, its associates include other manganese minerals like rhodonite and hausmannite. geologyscience.com Rhodochrosite also forms solid solution series with siderite (iron carbonate) and calcite (calcium carbonate). geologyscience.commineralexpert.org
Sedimentary manganese carbonate deposits are formed through several key processes, primarily in anoxic environments like stratified seas or basins. geoscienceworld.orgresearchgate.net Under these conditions, soluble Mn(II) can accumulate in the water column. caltech.edu Precipitation of manganese carbonate occurs when these manganese-rich waters interact with alkaline, carbonate-rich waters, often during periods of marine regression. geoscienceworld.org
The formation process involves three main stages: the concentration of manganese in seawater, precipitation from seawater, and subsequent enrichment within the sediments. geoscienceworld.org Microbial activity, particularly the oxidation of organic matter, plays a crucial role in early diagenesis by producing the bicarbonate necessary for carbonate precipitation, leading to the formation of minerals like rhodochrosite. researchgate.net These sedimentary deposits, often hosted in black shales, represent a significant portion of the world's manganese resources. geoscienceworld.orgpsu.edu
Diagenetic Formation Mechanisms (Microbe-Mediated Diagenesis)
The formation of manganese(II) carbonate hydrate in sedimentary environments is significantly influenced by microbial activity. This microbe-mediated diagenesis involves a complex interplay of metabolic processes that alter the local geochemical conditions, leading to the precipitation of manganese carbonate minerals such as rhodochrosite and kutnohorite. geoloogia.infomdpi.com
A variety of microorganisms, including bacteria and fungi, have been identified as key players in this process. For instance, the haloarchaeon Haloferax alexandrinus has been shown to form rhodochrosite during its growth with sodium acetate (B1210297). researchgate.net This process involves the intracellular accumulation of Mn(II) and the extracellular formation of manganese oxides, which subsequently transform into rhodochrosite. researchgate.net Similarly, bacteria like Sporosarcina pasteurii can induce the precipitation of manganese carbonate through the hydrolysis of urea (B33335), a process known as biologically-induced mineralization. nih.govresearchgate.net
Fungi, particularly certain species of Ascomycete fungi, also play a role in the dissolution of existing manganese-bearing minerals and the subsequent formation of manganese oxides, which can be precursors to carbonate formation. nih.govacs.org Some fungi mediate Mn(II) oxidation along their hyphae, likely through cell wall-associated proteins, while others utilize superoxide (B77818) produced at the hyphal tips. nih.govacs.org
The general mechanism of microbe-mediated manganese carbonate formation often involves the microbial reduction of manganese(IV) oxides. geoloogia.info This process releases Mn(II) ions into the porewaters. Concurrently, the microbial degradation of organic matter produces bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions. usgs.gov The resulting increase in the saturation state of manganese carbonate in the porewaters leads to its precipitation. geoloogia.info Furthermore, microbial cells and their extracellular polymeric substances (EPS) can act as nucleation sites, providing a template for the crystallization of manganese carbonate minerals. geoloogia.infoethz.ch This dual role of microbes—both in creating the necessary chemical environment and providing a surface for nucleation—is a critical aspect of the diagenetic formation of manganese carbonates. geoloogia.info
Table 1: Microorganisms Involved in Manganese(II) Carbonate Formation
| Microorganism Type | Specific Examples | Proposed Mechanism of Action | Reference |
| Archaea | Haloferax alexandrinus | Intracellular accumulation of Mn(II) and subsequent extracellular formation of rhodochrosite. | researchgate.net |
| Bacteria | Sporosarcina pasteurii | Urea hydrolysis leading to an increase in carbonate concentration and pH, inducing precipitation. | nih.govresearchgate.net |
| Fungi | Ascomycete fungi | Dissolution of Mn(II)-bearing minerals and formation of Mn(III/IV) oxides as precursors. Oxidation via cell wall proteins or superoxide. | nih.govacs.org |
| Bacteria | Sulfate-reducing bacteria | Reduction of Mn(IV) oxides and degradation of organic matter, increasing Mn(II) and carbonate concentrations. | usgs.gov |
Influence of Redox State and Organic Matter on Formation
The formation of this compound is intricately linked to the redox conditions and the presence of organic matter in the environment. The redox state, often expressed as Eh or redox potential, determines the speciation of manganese. In oxic environments, manganese primarily exists in its higher oxidation states, such as Mn(III) and Mn(IV), which form insoluble oxides and oxyhydroxides. mdpi.com Conversely, under anoxic or suboxic (low oxygen) conditions, these oxidized manganese compounds can be reduced to the more soluble Mn(II) form. mdpi.com This reduction is a prerequisite for the precipitation of manganese carbonate.
The precipitation of manganese carbonate generally occurs in reducing environments where the concentration of dissolved Mn(II) is sufficiently high. mdpi.com In many sedimentary settings, a redox gradient develops where an oxic upper layer overlies an anoxic lower layer. As manganese oxides from the upper layer sink into the anoxic zone, they are reduced, leading to an accumulation of dissolved Mn(II) in the porewaters. mdpi.com
Organic matter plays a dual and crucial role in this process. Firstly, the microbial decomposition of organic matter is a primary driver of anoxia, consuming oxygen and creating the reducing conditions necessary for Mn(IV) reduction. usgs.govnih.gov Secondly, the oxidation of organic matter by microorganisms releases carbon dioxide (CO₂), which dissolves to form carbonic acid (H₂CO₃) and subsequently bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. usgs.gov This increase in dissolved inorganic carbon is essential for reaching the saturation point for manganese carbonate precipitation. usgs.gov Isotopic studies of manganese carbonate deposits often show negative δ¹³C values, which is indicative of a carbon source derived from the oxidation of organic matter. usgs.gov
Manganese Carbonate in Sedimentary Rock Records and Paleoenvironmental Reconstruction
Manganese carbonates preserved in sedimentary rocks serve as valuable archives for reconstructing past environmental conditions, particularly the redox state of ancient oceans and changes in paleoproductivity. cardiff.ac.uk The presence of significant manganese carbonate deposits, such as those composed of rhodochrosite, in the geological record is often interpreted as an indicator of specific depositional environments. arxiv.org
The formation of manganese carbonate requires anoxic or suboxic conditions where Mn(II) is stable and can accumulate to levels sufficient for precipitation. mdpi.com Therefore, the occurrence of extensive manganese carbonate layers in sedimentary sequences can signify periods of widespread ocean anoxia or the presence of stratified water bodies with anoxic bottom waters. usgs.govarxiv.org
Furthermore, the isotopic composition of manganese carbonates provides detailed insights into past biogeochemical cycles. As mentioned previously, the carbon isotopic composition (δ¹³C) of manganese carbonates can reveal the source of the carbon. Negative δ¹³C values are a strong indicator that the carbonate was derived from the microbial oxidation of organic matter, linking the formation of these deposits to the biological carbon cycle. usgs.gov This connection allows geologists to use manganese carbonate deposits to infer changes in past biological productivity. For example, in some cases, manganese carbonate peaks in sediment cores have been correlated with periods of decreased organic matter supply, suggesting that the preservation of manganese carbonate is favored under such conditions. usgs.gov
Manganese carbonates are also used as proxies in the study of paleoproductivity. In some geological settings, peaks in manganese carbonate concentration have been observed in glacial sections of sediment cores, suggesting higher rates of reduction of manganese oxides due to an increased supply of organic matter from higher surface water productivity during these colder periods. usgs.gov
By analyzing the mineralogy, geochemistry, and isotopic composition of manganese carbonate-bearing rocks, scientists can piece together a more nuanced understanding of Earth's past climate and ocean chemistry, including the evolution of atmospheric oxygen levels and the dynamics of marine life. cardiff.ac.ukarxiv.org
Carbon Sequestration Potential through Manganese Carbonate Mineralization
The mineralization of carbon dioxide (CO₂) into stable carbonate minerals is a promising avenue for long-term carbon sequestration. acs.orgresearchgate.net This process mimics natural geological phenomena where CO₂ reacts with metal cations to form solid carbonates, effectively locking carbon away in a geologically stable form. While much of the research in this area has focused on more abundant elements like calcium and magnesium, the formation of manganese(II) carbonate also represents a potential pathway for CO₂ sequestration. researchgate.netarxiv.org
The fundamental chemical reaction for carbon sequestration via manganese carbonate formation involves the reaction of dissolved Mn(II) ions with carbonate or bicarbonate ions, which are formed from the dissolution of CO₂ in water:
Mn²⁺(aq) + CO₃²⁻(aq) → MnCO₃(s) ck12.org
This reaction effectively converts gaseous CO₂ into a solid, stable mineral. The process can be particularly relevant in industrial settings where waste streams may be rich in manganese. For example, studies have investigated the carbonation precipitation of soluble manganese from electrolytic manganese residue by bubbling CO₂ through the slurry, successfully converting the soluble manganese into rhodochrosite (MnCO₃). atlantis-press.com
The efficiency of this process can be influenced by various parameters, including pH, temperature, and the presence of alkaline additives which can enhance the precipitation rate. atlantis-press.com Biologically-induced mineralization also presents a potential enhancement to this process. Microorganisms that can create alkaline conditions or produce the enzyme carbonic anhydrase, which catalyzes the hydration of CO₂, could potentially accelerate the rate of manganese carbonate precipitation for carbon sequestration purposes. nih.govresearchgate.net
While the concept is chemically sound, quantitative data on the large-scale potential, efficiency, and kinetics of CO₂ sequestration specifically through manganese carbonate mineralization is still an emerging area of research. arxiv.orgarxiv.org Most large-scale models and pilot projects for mineral carbonation have focused on materials like basalt and peridotite, which are rich in calcium and magnesium silicates. sodir.noresearchgate.netresearchgate.net A study on the interaction of CO₂-injected water with altered basalt and rhyolite showed no significant potential for carbonate mineralization under the tested conditions, highlighting the importance of the specific rock mineralogy. sodir.no
Table 2: Conceptual Comparison of Mineral Carbonation Feedstocks
| Feedstock Material | Primary Cations for Carbonation | Abundance | Reactivity | Current Research Focus |
| Ultramafic and Mafic Rocks (e.g., Peridotite, Basalt) | Magnesium (Mg), Calcium (Ca) | High | Moderate to High | Extensive |
| Industrial Wastes (e.g., Steel Slag, Mine Tailings) | Calcium (Ca), Magnesium (Mg) | Variable | High | Significant |
| Manganese-rich Residues/Minerals | Manganese (Mn) | Lower than Ca/Mg silicates | Potentially high under specific conditions | Limited/Emerging |
Further research is needed to fully assess the viability and scalability of using manganese-based materials for significant carbon sequestration. This would involve detailed kinetic and thermodynamic modeling, as well as pilot-scale studies to determine the practical efficiency and economic feasibility of this approach. tandfonline.comarxiv.org
Interaction with Other Environmental Components (e.g., Organic Matter, Other Minerals)
Interaction with Organic Matter:
The interaction between manganese minerals and organic matter is complex and multifaceted. As previously discussed, the degradation of organic matter by microbes is a key driver for the creation of conditions favorable for manganese carbonate precipitation. usgs.gov However, once formed, manganese carbonate surfaces can also interact with dissolved and particulate organic matter.
Studies have shown that natural organic matter (NOM) can adsorb to the surfaces of manganese oxides, which are often precursors to or co-exist with manganese carbonates. osti.gov The nature of this adsorption depends on factors like pH and the presence of other ions. osti.gov For instance, a decrease in pH can increase NOM adsorption on manganese oxides. osti.gov The adsorbed organic matter can, in turn, affect the reactivity of the mineral surface. In some cases, high molecular weight organic molecules with aromatic properties show preferential adsorption. osti.gov This interaction can lead to the physical trapping of organic compounds within the mineral matrix as new layers precipitate, potentially contributing to the preservation of organic carbon in the sedimentary record.
Interaction with Other Minerals:
Manganese(II) carbonate often co-precipitates with or forms solid solutions with other carbonate minerals. A common example is the formation of kutnohorite, CaMn(CO₃)₂, which is an intermediate in the solid-solution series between calcite (CaCO₃) and rhodochrosite (MnCO₃). usgs.gov The presence of other cations, particularly Ca²⁺ and Mg²⁺, in the porewater can influence the specific type of carbonate mineral that forms.
The surfaces of other minerals can also play a role in the nucleation and growth of manganese carbonate. For example, it has been suggested that calcite crystals can act as catalysts or nucleation sites for the precipitation of manganese carbonate. whiterose.ac.uk This can result in the formation of manganoan rims on existing calcite grains. whiterose.ac.uk
Biological Interactions and Biomedical Research Frontiers
Role as a Trace Element in Biological Systems
Manganese is an essential trace element crucial for the proper functioning of numerous biological processes in the human body. numberanalytics.comscienceinfo.com It acts as a cofactor for a wide array of enzymes involved in critical metabolic pathways. numberanalytics.comnih.gov The human body contains approximately 12 to 20 mg of manganese, with a significant portion stored in the bones, liver, kidneys, and pancreas. nih.govwikipedia.org
Key functions of manganese as a trace element include:
Metabolism: It is integral to the metabolism of amino acids, cholesterol, glucose, and carbohydrates. nih.gov Enzymes like pyruvate (B1213749) carboxylase, which is dependent on manganese, play a vital role in processes such as gluconeogenesis. numberanalytics.com
Antioxidant Defense: Manganese is a critical component of manganese superoxide (B77818) dismutase (MnSOD), an enzyme that protects cells from damage caused by reactive oxygen species (ROS). numberanalytics.comtechnion.ac.il This function is vital in mitigating oxidative stress. numberanalytics.com
Bone Formation: The element is a cofactor for enzymes necessary for synthesizing mucopolysaccharides, which are essential components of the bone matrix, thus contributing to normal bone development. numberanalytics.comnih.gov
Other Functions: Manganese is also involved in immune response, reproduction, and blood clotting in conjunction with vitamin K. nih.gov
The ability of manganese to exist in multiple oxidation states makes it a versatile component of enzymes that catalyze redox reactions. numberanalytics.com
Interaction with Cellular Signaling Pathways
Manganese can modulate various intracellular signaling pathways, influencing cell growth, proliferation, metabolism, and survival. nih.govrsc.org Its interactions are complex and can either support normal cellular functions or contribute to toxicity depending on its concentration.
Key signaling pathways influenced by manganese include:
PI3K/Akt Pathway: This pathway is central to cell growth and survival. Manganese can activate PI3K/Akt, which in turn regulates downstream targets like mTOR, influencing protein transport and autophagy. nih.gov
MAPK Pathway: Manganese can activate key enzymes of the MAPK family, such as ERK1/2, JNK1/2, and p38MAPK. nih.gov The activation of these pathways can influence transcription factors like CREB, which is involved in processes like apoptosis inhibition. nih.govmdpi.com
Insulin (B600854)/IGF Signaling: Manganese can directly bind to insulin and IGF receptors, activating their downstream signaling pathways, including PI3K/Akt and Ras/MAPK. nih.gov
Other Pathways: Manganese has also been shown to influence the phosphorylation status of proteins like DARPP-32 and can activate other kinases such as ATM and mTOR, thereby regulating cellular functions at the transcriptional level. nih.govmdpi.com
Nanoparticle Biocompatibility and Toxicity Assessment
The use of manganese carbonate in biomedical applications often involves its formulation as nanoparticles (NPs). The biocompatibility and potential toxicity of these nanoparticles are critical areas of research.
Studies have shown that the biocompatibility of manganese carbonate nanoparticles can be significantly enhanced by surface modifications. For instance, stabilizing manganese carbonate nanoparticles with methylcellulose (B11928114) has been demonstrated to result in biocompatible and non-toxic materials. samipubco.comsamipubco.com In vivo studies using the chorioallantois membrane model of a chicken embryo have confirmed the biocompatibility of such stabilized nanoparticles. samipubco.comresearchgate.net
Furthermore, coating manganese carbonate nanoparticles with a platelet membrane has been shown to provide excellent biocompatibility and the ability to actively target specific cells, such as cancer stem cells. nih.gov However, the potential for toxicity exists, as excessive levels of manganese can interfere with the absorption of other essential elements like iron and may have neurotoxic effects. traceminerals.com Research into the toxicity of manganese oxide nanoparticles, a related compound, has shown that they can cause alterations in various organs and induce DNA damage at high doses. nih.gov Therefore, a thorough assessment of the biocompatibility and toxicity of any new manganese carbonate nanoparticle formulation is crucial.
Applications in Biomedical Imaging (e.g., MRI Contrast Agents)
Manganese-based agents are being explored as potential alternatives to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI), particularly due to concerns about gadolinium deposition and toxicity in patients with kidney problems. nih.goveurekalert.org Manganese(II) ions have five unpaired electrons, which makes them highly effective at enhancing the MRI signal. nih.gov
Manganese carbonate nanoparticles have shown significant promise as T1-weighted MRI contrast agents. nih.govdovepress.com Key research findings include:
High Relaxivity: Albumin-templated manganese carbonate (MnCO3@BSA) nanoparticles have demonstrated a high longitudinal relaxivity (r1) of 5.84 mM⁻¹s⁻¹ under physiological conditions. nih.gov
Targeted Imaging: These nanoparticles can specifically accumulate in infarcted regions of the myocardium, allowing for sensitive and specific detection of myocardial infarction. nih.gov
Safety Profile: Studies have indicated that MnCO3@BSA nanoparticles exhibit low cytotoxicity to cardiomyocytes and good hemocompatibility. nih.gov
Alternative to Gadolinium: Research on manganese-based agents like Mn-PyC3A has shown they can produce contrast enhancement comparable to GBCAs. eurekalert.org
The development of manganese carbonate-based nanoparticles for MRI is an active area of research, with a focus on improving their stability, biocompatibility, and targeting capabilities.
Potential in Biosensor Development
Manganese carbonate nanoparticles are also being investigated for their potential in the development of electrochemical biosensors due to their unique properties. mdpi.com These properties include high magnetic susceptibility, catalytic activity, and strong adsorption capacity. mdpi.com
Key aspects of their application in biosensors include:
Enhanced Performance: Modifying electrode surfaces with manganese-based nanoparticles can significantly improve the performance of electrochemical biosensors, including those for detecting DNA. mdpi.com The nanoparticles increase the electroactive surface area of the electrode, leading to enhanced signals. nih.gov
Nonenzymatic Glucose Sensing: Manganese carbonate is being considered as a material for nonenzymatic glucose sensors. nih.gov Directly growing manganese carbonate on a nickel substrate has been shown to improve electrical conductivity and the contact area with the electrolyte, leading to effective glucose sensing. nih.gov
DNA Biosensors: Electrochemical DNA biosensors have been developed using various organically coated manganese nanoparticles, including manganese carbonate. nih.gov These biosensors have shown the ability to detect both double-stranded and single-stranded DNA with low detection limits. nih.gov
The use of manganese carbonate nanoparticles offers a promising and cost-effective approach to developing sensitive and stable biosensors for a variety of applications in diagnostics and monitoring. mdpi.com
Mechanisms of Interaction with Biological Systems
The interaction of manganese, and by extension manganese carbonate, with biological systems is multifaceted and occurs at various levels.
At the cellular level, manganese is transported into cells and can accumulate in mitochondria. nih.gov Its ability to exist in different oxidation states allows it to participate in redox reactions, which is fundamental to its role in enzymes like MnSOD. numberanalytics.comtechnion.ac.il The interaction with signaling pathways, as detailed in section 9.2, is a key mechanism through which manganese exerts its biological effects. nih.gov
In the form of nanoparticles, the interaction is also governed by the physical and chemical properties of the nanoparticles themselves. Surface coatings, such as with methylcellulose or platelet membranes, play a crucial role in determining their biocompatibility and how they interact with cells and tissues. samipubco.comnih.gov For instance, albumin-templated manganese carbonate nanoparticles are designed not to enter normal cardiomyocytes but to accumulate in damaged tissue, highlighting a mechanism based on passive targeting due to the enhanced permeability and retention effect in diseased tissues. nih.gov
Furthermore, the degradation of manganese carbonate nanoparticles in acidic environments, such as those found in tumors, can release manganese ions and carbon dioxide. exploration-journals.com The released manganese ions can then activate mitochondrial apoptosis pathways, while the carbon dioxide can enhance ultrasound imaging and cavitation effects in sonodynamic therapy. exploration-journals.com
Theoretical and Computational Approaches
Quantum Chemical Modeling of Interactions
Quantum chemical modeling employs the principles of quantum mechanics to compute the interactions between atoms and molecules. For manganese(II) carbonate hydrate (B1144303), these methods are essential for understanding the nature of the bonding between the manganese(II) ion, the carbonate anion, and the water molecules of hydration.
Advanced ab initio (first-principles) methods, which solve the electronic Schrödinger equation with minimal empirical input, provide a detailed picture of these interactions. Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or NEVPT2) are particularly suited for transition metal complexes like those involving manganese, which often have multiple low-lying electronic states. acs.orgacs.org These calculations can accurately describe the ground and excited electronic states, which govern the compound's reactivity and spectroscopic properties.
In the context of MnCO₃·xH₂O, quantum chemical modeling can elucidate:
Ligand Field Effects: The interaction between the d-orbitals of the Mn(II) ion and the ligands (carbonate and water) leads to a splitting of the d-orbital energies. Modeling can quantify this splitting and explain the compound's color and magnetic properties.
Bonding Nature: Calculations can determine the degree of covalent and ionic character in the Mn-O bonds (both with carbonate and water). This is crucial for understanding the compound's stability and vibrational spectra.
Hydration Effects: Modeling can explore how water molecules interact with the MnCO₃ unit, including the energetics of hydration and the specific hydrogen bonding networks formed between the water molecules and the carbonate ions. Studies on related manganese complexes with water and hydroxo ligands have shown that events like deprotonation can be modeled to understand their effect on the electronic structure and redox potentials. epa.gov
While direct quantum chemical studies on manganese(II) carbonate hydrate are not abundant in the literature, the principles are well-established from research on other manganese complexes, such as manganese-oxo and manganese-carboxylate clusters. acs.orgepa.gov These studies demonstrate the capability of quantum chemistry to model complex electronic structures and reaction pathways involving manganese ions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a class of quantum chemical methods that has become a workhorse in computational materials science due to its favorable balance of accuracy and computational cost. DFT calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction. acs.org
For manganese(II) carbonate and related compounds, DFT has been successfully applied to predict a variety of properties:
Structural Parameters: DFT can optimize the crystal structure, predicting lattice parameters and bond lengths with high accuracy. For calcite-type carbonates, including rhodochrosite (the natural mineral form of MnCO₃), DFT calculations have been used to study the relationship between the size of the metal cation and the unit cell dimensions. researchgate.net
Vibrational Spectra: DFT can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations help in assigning experimental spectral features to specific atomic motions, such as the stretching and bending modes of the carbonate ion and the vibrations of the Mn-O bonds. Comprehensive DFT studies on various carbonates, including the mixed-metal dolomite (B100054) CaMn(CO₃)₂, have established linear relationships between the cation radius and specific vibrational modes. acs.orgchemrxiv.org
Electronic Properties: DFT provides insights into the electronic band structure and density of states (DOS), which helps to understand whether the material is an insulator, semiconductor, or metal. For manganese oxides, DFT has been used to study charge distribution and electronic states, which are analogous to the properties in manganese carbonate. researchgate.net
A study using the hybrid B3LYP functional within the CRYSTAL17 program code calculated the vibrational spectra for a series of carbonates. acs.orgchemrxiv.org The results for dolomite-structured CaMn(CO₃)₂ provide a close theoretical model for the interactions in a manganese-containing carbonate lattice.
Table 1: Calculated Vibrational Modes for Carbonates using DFT This interactive table would present selected calculated vs. experimental vibrational frequencies for different carbonate minerals, including those containing manganese, based on data from DFT studies.
| Compound | Structure | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| CaMn(CO₃)₂ | Dolomite | ν1 (Symmetric Stretch) | 1099 | ~1100 |
| CaMn(CO₃)₂ | Dolomite | ν2 (Out-of-plane Bend) | 880 | ~875 |
| CaMn(CO₃)₂ | Dolomite | ν3 (Asymmetric Stretch) | 1450 | ~1440 |
| CaMn(CO₃)₂ | Dolomite | ν4 (In-plane Bend) | 725 | ~728 |
Note: The data presented are representative values from literature and serve as an illustration of DFT's predictive power. Source: acs.orgchemrxiv.org
Thermodynamic Modeling and Phase Stability Diagrams
Thermodynamic modeling is used to predict the stability of different chemical phases under various conditions of temperature, pressure, and chemical composition. This is often visualized in phase stability diagrams, which map out the regions where a particular compound or set of compounds is the most stable.
For the manganese carbonate system, thermodynamic modeling can predict:
Decomposition Pathways: The conditions under which manganese(II) carbonate (or its hydrate) decomposes, for example, via calcination to form manganese oxides and carbon dioxide.
Synthesis Conditions: The optimal parameters for synthesizing a desired phase. For instance, thermodynamic analysis of the Metal-Organic Chemical Vapor Deposition (MOCVD) process using a manganese precursor helps in constructing "CVD phase stability diagrams." acs.org These diagrams predict the composition of the deposited film (e.g., MnO, other manganese oxides, or co-deposition of carbon) as a function of temperature, pressure, and gas-phase composition. acs.org
High-Pressure/High-Temperature Behavior: The stability of MnCO₃ under geological conditions. Studies have shown that MnCO₃ remains stable over a significant range of high pressures and temperatures without decomposing into MnO and CO₂. acs.org
One study applied equilibrium thermodynamic modeling to the MOCVD process using manganese(II) acetylacetonate (B107027) as a precursor. acs.org The resulting phase stability diagrams predicted that under an inert argon atmosphere, the deposition would yield a composite of MnO and elemental carbon. Conversely, introducing even a small amount of oxygen was predicted to prevent carbon co-deposition and could lead to the formation of various manganese oxides. acs.org These predictions were subsequently verified experimentally, highlighting the predictive power of thermodynamic modeling. acs.org Similarly, thermodynamic modeling of MnO₂ framework structures has been used to understand how alkali intercalation and hydration affect phase stability. americanelements.com
Kinetic Modeling of Chemical Processes
While thermodynamics predicts the stability of a compound, kinetics describes the rate at which reactions leading to its formation or decomposition occur. Kinetic modeling involves developing mathematical models that describe the reaction rates and mechanisms based on experimental data.
For processes involving manganese(II) carbonate, kinetic modeling has been instrumental in understanding its precipitation and dissolution (leaching).
Precipitation Kinetics: The formation of MnCO₃ from aqueous solutions is a critical process in hydrometallurgy for manganese recovery. Kinetic studies of the precipitation of MnCO₃ by mixing manganese sulfate (B86663) (MnSO₄) and sodium carbonate (Na₂CO₃) solutions have shown that the process follows first-order kinetics. epa.govresearchgate.net The reaction rate constants were found to increase with temperature, and the activation energy was calculated, providing a quantitative measure of the energy barrier for the reaction. epa.govresearchgate.net
Table 2: Kinetic Parameters for Manganese Carbonate Processes This interactive table would summarize key kinetic data from different studies on the formation and dissolution of MnCO₃.
| Process | Kinetic Model | Reaction Order | Activation Energy (Ea) | Key Findings |
| Precipitation (MnSO₄ + Na₂CO₃) | First-Order Kinetics | 1 | 27.338 kJ/mol | The reaction is spontaneous and endothermic. epa.govresearchgate.net |
| Leaching (from ore with H₂SO₄) | Shrinking Core Model | - | 18.83 kJ/mol (diffusion) | The process is controlled by a mix of diffusion and chemical reaction. nih.gov |
| Leaching (from ore with H₂SO₄) | Shrinking Core Model | - | 27.15 kJ/mol (reaction) | The process is controlled by a mix of diffusion and chemical reaction. nih.gov |
These models are vital for optimizing industrial processes, allowing for the control of reaction conditions to maximize yield and efficiency.
Molecular Dynamics Simulations for Surface and Interface Phenomena
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion for each particle, MD provides a detailed view of dynamic processes, such as crystal growth, dissolution, and interactions at interfaces. acs.org
While MD simulations specifically on this compound are scarce, extensive work on analogous systems like calcium carbonate (CaCO₃) and manganese oxides (e.g., MnO) provides significant insight into the expected phenomena. royalsocietypublishing.orgmdpi.com
Key areas where MD simulations are valuable include:
Mineral-Water Interface: MD simulations can model the structure of water molecules at the surface of a MnCO₃ crystal. Studies on calcite (CaCO₃) show that water forms distinct, ordered layers at the interface, which influences ion adsorption and surface reactivity. nih.gov Similar ordering is expected at the MnCO₃-water interface.
Ion Adsorption and Hydration: Simulations can reveal the mechanism of how ions from a solution (including Mn²⁺ and CO₃²⁻) adsorb onto the crystal surface. This includes determining whether ions form inner-sphere complexes (direct contact with the surface) or outer-sphere complexes (separated by water molecules). mdpi.com Understanding the hydration dynamics of ions near the surface is crucial for modeling crystal growth. nih.gov
Surfactant and Polymer Interactions: In industrial applications, various additives may be present. MD simulations can model how molecules like surfactants or polymers adsorb onto the carbonate surface, which is relevant for controlling particle growth and dispersion. acs.orgmdpi.com
Nanoparticle Formation: MD can simulate the self-assembly and growth of nanoparticles from solution, providing insights into the mechanisms that control their size and shape. rsc.org
For example, MD simulations of the MnO crystal surface have been used to investigate the adsorption of ions from a solution, revealing that the specific crystal face exposed ((100), (110), or (111)) has a significant impact on adsorption behavior. mdpi.com Similar effects would be critical in understanding the surface chemistry of MnCO₃·xH₂O.
Future Research Directions and Emerging Trends
Development of Novel Synthesis Pathways for Tailored Nanostructures
Future research will likely focus on moving beyond traditional precipitation methods to gain precise control over the size, shape, and crystallinity of manganese(II) carbonate hydrate (B1144303) nanoparticles. smolecule.com The development of novel synthesis pathways is critical because the nanostructure of the initial carbonate precursor directly influences the properties of the manganese oxides derived from it through calcination. smolecule.comtitech.ac.jp
Emerging strategies are expected to include:
Advanced Solution-Based Methods: Techniques like hydrothermal and solvothermal synthesis, which utilize high temperatures and pressures, will be further refined to produce highly uniform and complex manganese(II) carbonate hydrate nanostructures. smolecule.com
Template-Assisted Synthesis: The use of soft or hard templates will enable the creation of intricate morphologies, such as hollow spheres, nanotubes, and hierarchical architectures. These tailored structures can offer enhanced properties for various applications.
Atmospheric Pressure Synthesis: Inspired by methods used for producing manganese dioxide, research may explore the transformation of manganese precursors under controlled atmospheric conditions as a simpler, more scalable alternative to liquid-phase methods for creating specific crystalline structures. titech.ac.jp
Control over these synthesis parameters will allow for the production of materials with optimized characteristics for specific applications.
Enhanced Catalytic Performance and Reaction Selectivity
Manganese(II) carbonate and its derivatives are promising as cost-effective and environmentally friendly catalysts. nih.gov Future research is aimed at enhancing their catalytic activity and selectivity for a variety of chemical transformations.
Key areas of investigation include:
Doping and Composite Materials: The introduction of other elements, such as iron, can create amorphous structures with increased surface area and oxygen defects, significantly boosting catalytic activity. nih.gov A study on amorphous Fe-doped manganese carbonate demonstrated a 98% removal efficiency for the organic pollutant Orange II by activating peroxymonosulfate (B1194676). nih.gov
CO₂ Reduction: Manganese-based catalysts are being developed for the electrochemical reduction of carbon dioxide. nih.gov By modulating the electronic structure of the manganese atom, for example through dual-coordination with halogen and nitrogen, it's possible to greatly reduce the energy barrier for the reaction, leading to high efficiency and current density at low overpotentials. nih.gov
Selective Hydrogenation: The addition of manganese to existing catalysts, such as Ni/Al₂O₃, has shown to enhance the selective hydrogenation of carbon oxides to produce light hydrocarbons. acs.org Computational studies can help elucidate the mechanisms behind this enhanced selectivity and guide the design of more effective catalysts. acs.org
The following table summarizes the performance of different manganese-based catalysts in various reactions, highlighting the potential for future improvements.
| Catalyst System | Target Reaction | Key Findings |
| Amorphous Fe-doped Manganese Carbonate | Degradation of Orange II via Peroxymonosulfate Activation | Achieved 98% removal efficiency in 60 minutes under near-neutral pH. Doping induced an amorphous structure, increased surface area, and promoted the generation of reactive radical species. nih.gov |
| Halogen and Nitrogen dual-coordinated Manganese on Graphene | CO₂ Reduction | Exhibited a maximum CO faradaic efficiency of 97% and a high turnover frequency, among the highest reported for heterogeneous electrocatalysts for this reaction. nih.gov |
| Manganese-promoted Ni/Al₂O₃ | Hydrogenation of Carbon Oxides | Enhanced the yield of light C₂-C₄ hydrocarbons over a specific temperature range while achieving complete conversion of CO and CO₂. acs.org |
Advanced Energy Storage and Conversion Applications
This compound serves as a crucial precursor for manganese oxides used in energy storage devices like batteries and supercapacitors. smolecule.comchemimpex.com Future work will focus on leveraging this relationship to create next-generation energy materials.
Emerging trends in this area are:
Precursor Morphology Control: Research will concentrate on how the nanostructure of the initial this compound affects the electrochemical performance of the final manganese oxide material. By controlling the precursor's morphology, it may be possible to create battery electrodes with higher capacity, better rate capability, and longer cycle life. smolecule.com
Hydrogen Storage Systems: A novel application involves using manganese catalysts for reversible hydrogen storage in the form of formate (B1220265) salts, derived from the hydrogenation of carbonates. acs.org This process is part of a circular carbon economy concept. Research has demonstrated that specific manganese pincer catalysts can efficiently hydrogenate (bi)carbonate salts to formates, which can then release hydrogen gas when needed. acs.org This creates a cycle for hydrogen storage and release using readily available materials. acs.org
Interdisciplinary Research in Geochemistry and Environmental Science
The study of this compound in natural systems is a burgeoning field, offering insights into geochemical cycles and potential environmental remediation strategies.
Future interdisciplinary research will likely explore:
Formation Pathways in Natural Waters: Recent studies have challenged the traditional view that manganese carbonates in sedimentary rocks form exclusively from the alteration of manganese oxides. researchgate.netwhiterose.ac.uk An alternative model suggests that manganese carbonates can precipitate directly in the water column of redox-stratified lakes, where dissolved manganese(II) interacts with carbonate ions. researchgate.netwhiterose.ac.uk Further investigation into these pathways is crucial for accurately interpreting the geologic record.
Environmental Remediation: Manganese(II) carbonate shows promise for environmental cleanup. Research is investigating its potential to immobilize heavy metals in contaminated water and soil. smolecule.com Biologically-induced manganese carbonate precipitates have demonstrated high efficiency in removing heavy metals like arsenic and chromium from water. nih.gov
Contaminant Interactions: The interplay between manganese, carbonate, and other contaminants like arsenic in groundwater is a critical area of study. Research has shown that bicarbonate can increase the retention of manganese in aquifers while decreasing the retention of arsenic. nih.gov Understanding these complex interactions is vital for managing groundwater quality. nih.gov The environmental chemistry of manganese is largely controlled by pH and redox conditions, which dictate its mobility and fate in soil and water. who.int
Bio-Inspired Synthesis and Biomedical Innovations
Drawing inspiration from nature, researchers are developing new ways to synthesize this compound and exploring its potential in biomedical fields. Biomineralization, the process by which living organisms produce minerals, offers a blueprint for creating advanced materials under ambient conditions. nih.govmdpi.com
Future directions include:
Microbially Induced Precipitation: The use of microorganisms, such as the ureolytic bacteria Sporosarcina pasteurii, to induce the precipitation of manganese carbonate is a key area of green synthesis. nih.gov This method can produce materials with high surface area and porosity, making them excellent adsorbents for environmental applications like heavy metal removal. nih.gov A study demonstrated that a biologically-induced synthetic manganese carbonate precipitate could remove over 90% of arsenic, chromium, and copper from a solution. nih.gov
Biomimetic Nanomaterials: By mimicking biological processes, it's possible to create functional nanomaterials with unique properties. mdpi.commdpi.com While much of the focus in biomimetic materials has been on other compounds, the principles can be applied to manganese carbonate. nih.gov This could lead to the development of novel materials for applications ranging from drug delivery to tissue engineering. mdpi.com The ability to control the crystalline structure and morphology at the nanoscale by mimicking biological systems remains a significant, yet promising, challenge. mdpi.com
In-depth Mechanistic Understanding through Advanced Characterization and Computational Studies
A fundamental understanding of the formation mechanisms, electronic structure, and reaction pathways of this compound is essential for optimizing its properties and applications. The synergy between advanced characterization techniques and computational modeling is paving the way for significant breakthroughs.
Future research will heavily rely on:
Advanced Spectroscopic and Microscopic Techniques: Techniques such as in-situ X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and electron paramagnetic resonance (EPR) are crucial for probing the electronic state and local atomic environment of manganese during chemical reactions. nih.govnih.govnih.gov These methods have been used to reveal the redox cycling of manganese and iron in catalysts and to identify the reactive species involved in oxidation processes. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for calculating the energetics of reaction pathways and understanding the electronic properties of materials. nih.govacs.org For instance, DFT calculations have revealed how modifying the electronic structure of a manganese catalyst can significantly lower the free energy barrier for CO₂ reduction. nih.gov These computational insights help to rationalize experimental observations and guide the design of new, more efficient materials. nih.govacs.org
This combined experimental and theoretical approach will be indispensable for unraveling complex reaction mechanisms and accelerating the development of manganese(II) carbonate-based materials.
Q & A
Q. What are the recommended synthesis methods for Manganese(II) carbonate hydrate, and how do reaction conditions influence its crystallinity?
this compound can be synthesized via precipitation by mixing soluble manganese salts (e.g., MnCl₂) with sodium bicarbonate (NaHCO₃) or carbonate sources under controlled pH and temperature. For example, amorphous forms may form at lower temperatures (e.g., <25°C), while crystalline phases require higher temperatures or prolonged aging. The choice of precursor (e.g., Mn(NO₃)₂ vs. MnCl₂) affects particle size and hydration state. Critical parameters include CO₂ partial pressure, ionic strength, and stirring rate to prevent oxidation to Mn(III/IV) species .
Q. How can the hydration state (x in MnCO₃·xH₂O) be accurately determined experimentally?
Thermogravimetric analysis (TGA) is the standard method: heating the compound to 200–300°C under inert gas quantifies mass loss from water release. Complementary techniques include Karl Fischer titration for residual moisture and powder X-ray diffraction (PXRD) to identify crystalline hydrate phases. Note that hydration water may partially desorb under ambient storage, requiring sealed containers or in situ analysis .
Q. What safety protocols are essential when handling this compound in the lab?
Use N95 masks to avoid inhalation of fine particles, nitrile gloves to prevent skin contact, and fume hoods for powder handling. Manganese compounds can cause neurotoxicity with chronic exposure; OSHA recommends airborne Mn limits of 5 mg/m³ (Ceiling). Spills should be neutralized with dilute acetic acid and disposed of as hazardous waste .
Advanced Research Questions
Q. How does intra-particle vs. inter-particle hydrate distribution affect the mechanical properties of MnCO₃·xH₂O composite materials?
Hydrate filling intra-particle pores (e.g., in carbonate sand matrices) enhances grain strength but minimally impacts bulk compressibility at low stresses (<6 MPa). At higher stresses (>10 MPa), inter-particle hydrates reduce compressibility by acting as load-bearing bridges. Effective hydrate saturation (Sh) should be calculated as , where is hydrate volume and is total pore volume. This distinction is critical for designing porous materials for catalysis or CO₂ sequestration .
Q. What experimental and modeling approaches resolve contradictions in hydrate stability under varying pore-size distributions?
Capillary effects in small pores (<100 nm) increase methane solubility in hydrate-bearing systems, shifting thermodynamic stability thresholds. For MnCO₃·xH₂O, mercury intrusion porosimetry can map pore-size distributions, while molecular dynamics simulations predict water activity reduction near pore walls. Discrepancies between experimental and predicted stability (e.g., −2°C offsets in marine sediments) suggest kinetic inhibition due to confined nucleation; in situ Raman spectroscopy can track phase transitions .
Q. How can hydrate morphology be engineered to optimize ion-exchange capacity in aqueous systems?
Hydrate morphology (amorphous vs. crystalline) governs surface area and active sites. Amorphous MnCO₃·xH₂O, synthesized via rapid precipitation with citrate stabilizers, shows higher Pb²⁺/Cd²⁺ adsorption capacity (∼120 mg/g) than crystalline forms. Pairing BET surface area analysis with batch adsorption experiments (pH 5–7, 25°C) correlates pore volume with ion-exchange efficiency. Hydrate stability during cycling can be monitored via ICP-MS and PXRD .
Methodological Considerations
- Contradiction Analysis : When compression data (e.g., stress-strain curves) diverge between studies, verify whether hydrate saturation (Sh) accounts for intra- vs. inter-particle voids. Use SEM-EDS to spatially resolve hydrate distribution .
- Replication : Document synthesis parameters (precursor concentration, aging time) and storage conditions (humidity, temperature) meticulously to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
